molecular formula C17H26ClNO B587842 Eperisone-d10hydrochloride CAS No. 1246819-46-4

Eperisone-d10hydrochloride

Cat. No.: B587842
CAS No.: 1246819-46-4
M. Wt: 305.9 g/mol
InChI Key: GTAXGNCCEYZRII-WGXYFZCDSA-N
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Description

Eperisone-d10hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H26ClNO and its molecular weight is 305.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1246819-46-4

Molecular Formula

C17H26ClNO

Molecular Weight

305.9 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2;

InChI Key

GTAXGNCCEYZRII-WGXYFZCDSA-N

Synonyms

1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride;  4’-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride;  E 0646-d10;  EMPP-d10;  Mional-d10;  Myonal-d10; 

Origin of Product

United States

Foundational & Exploratory

Eperisone-d10 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperisone-d10 hydrochloride is the deuterated analog of Eperisone hydrochloride, a centrally acting muscle relaxant. The strategic replacement of ten hydrogen atoms with deuterium (B1214612) isotopes renders it an ideal internal standard for quantitative bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This technical guide provides an in-depth overview of Eperisone-d10 hydrochloride, its research applications, and detailed methodologies for its use.

Physicochemical Properties

Eperisone-d10 hydrochloride is a stable, isotopically labeled form of Eperisone hydrochloride. Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Name 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride[1]
CAS Number 1246819-46-4[2][3][4]
Molecular Formula C₁₇H₁₆D₁₀ClNO[3][4][5]
Molecular Weight 305.91 g/mol [3][4][5][6]
Purity >95% (HPLC)[1][7]
Appearance Off-White Solid[5]
Solubility Soluble in Methanol (B129727)[5]
Storage -20°C[5]

Research Use: Internal Standard in Quantitative Analysis

The primary research application of Eperisone-d10 hydrochloride is as an internal standard (IS) in bioanalytical methods to quantify Eperisone in biological matrices such as plasma and serum.[6] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS based bioanalysis as it offers superior accuracy and precision.[8][9][10] Eperisone-d10 hydrochloride co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[8][9][10]

Experimental Protocol: Quantification of Eperisone in Human Plasma using LC-MS/MS with Eperisone-d10 Hydrochloride as an Internal Standard

This section outlines a representative experimental protocol for the determination of Eperisone in human plasma. This protocol is a composite based on established methods for Eperisone analysis, adapted for the use of Eperisone-d10 hydrochloride as the internal standard.

Preparation of Stock and Working Solutions
  • Eperisone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Eperisone hydrochloride and dissolve in 10 mL of methanol.

  • Eperisone-d10 Hydrochloride (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Eperisone-d10 hydrochloride and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Eperisone stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Eperisone-d10 hydrochloride stock solution with methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank human plasma with the appropriate Eperisone working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Eperisone-d10 hydrochloride internal standard working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 20% B0.5-2.5 min: 20-80% B2.5-3.0 min: 80% B3.0-3.1 min: 80-20% B3.1-5.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Eperisone: m/z 260.2 → 98.1Eperisone-d10: m/z 270.2 → 108.1 (projected)
Collision Energy Optimized for each transition

Note: The MRM transition for Eperisone-d10 is projected and should be optimized experimentally.

Experimental Workflow Diagram

G LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Eperisone-d10 HCl (IS) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for the bioanalysis of Eperisone using Eperisone-d10 HCl.

Mechanism of Action of Eperisone

Eperisone hydrochloride, the non-deuterated parent compound, exerts its muscle relaxant effects through a multi-faceted mechanism of action.[11][12][13] It primarily acts on the central nervous system and vascular smooth muscle.

Inhibition of Spinal Reflexes

Eperisone suppresses both mono- and polysynaptic reflexes within the spinal cord.[11][12] This action is thought to be mediated by the inhibition of gamma-efferent firing, which reduces the sensitivity of muscle spindles to stretch.[11] The overall effect is a decrease in muscle tone and alleviation of spasticity.[11]

G Eperisone's Action on Spinal Reflex Arc muscle_spindle Muscle Spindle sensory_neuron Sensory Neuron muscle_spindle->sensory_neuron Stretch Signal spinal_cord Spinal Cord sensory_neuron->spinal_cord motor_neuron Motor Neuron spinal_cord->motor_neuron Excitatory Signal gamma_motor Gamma Motor Neuron spinal_cord->gamma_motor muscle Skeletal Muscle motor_neuron->muscle Contraction eperisone Eperisone eperisone->gamma_motor Inhibits Firing gamma_motor->muscle_spindle Maintains Sensitivity

Caption: Eperisone inhibits the spinal reflex arc by suppressing gamma motor neuron firing.

Vasodilation via Calcium Channel Antagonism

Eperisone exhibits vasodilatory properties by acting as a calcium channel antagonist in vascular smooth muscle cells.[11][14] By blocking voltage-dependent calcium channels, it inhibits the influx of calcium ions, leading to smooth muscle relaxation and increased blood flow.[11][14] This can help to alleviate the vicious cycle of muscle contraction, ischemia, and pain.[11]

G Eperisone's Vasodilatory Mechanism depolarization Membrane Depolarization ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx calmodulin Ca²⁺-Calmodulin Complex ca_influx->calmodulin Activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates contraction Smooth Muscle Contraction mlck->contraction Phosphorylates Myosin eperisone Eperisone eperisone->ca_channel Blocks

Caption: Eperisone blocks voltage-gated calcium channels, leading to vasodilation.

Potential Interaction with P2X7 Receptors

Recent research suggests that Eperisone may also act as a potent antagonist of the P2X7 receptor.[15][16][17] P2X7 receptors are ATP-gated ion channels involved in inflammation and pain signaling.[15] Antagonism of these receptors could contribute to the analgesic effects of Eperisone.[15][16]

G Potential Role of Eperisone as a P2X7 Antagonist atp ATP p2x7 P2X7 Receptor atp->p2x7 Activates ion_influx Ion Influx (Ca²⁺, Na⁺) p2x7->ion_influx downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation) ion_influx->downstream inflammation Inflammation & Pain downstream->inflammation eperisone Eperisone eperisone->p2x7 Antagonizes

Caption: Eperisone may exert analgesic effects through antagonism of the P2X7 receptor.

Conclusion

Eperisone-d10 hydrochloride is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its use as an internal standard ensures the reliability and accuracy of bioanalytical data for its non-deuterated counterpart, Eperisone. A thorough understanding of Eperisone's multifaceted mechanism of action, encompassing the central nervous system and peripheral vasculature, is crucial for its continued investigation and therapeutic application. This guide provides a foundational resource for scientists and professionals engaged in the study of this important muscle relaxant.

References

The Gold Standard in Bioanalysis: Eperisone-d10 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly within the pharmaceutical and drug development sectors, the demand for the highest levels of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices. This guide provides a comprehensive overview of the mechanism of action of Eperisone-d10 hydrochloride as an internal standard in the bioanalysis of Eperisone.

Eperisone is a centrally acting skeletal muscle relaxant used for the treatment of muscle stiffness and pain. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies. Eperisone-d10 hydrochloride, a deuterated analog of Eperisone, serves as an ideal internal standard for these analyses. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling robust and reliable quantification.

Core Principle: Isotope Dilution Mass Spectrometry

The use of Eperisone-d10 hydrochloride as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is added to the biological sample at the earliest stage of preparation. This "spiked" sample is then processed through extraction and chromatographic separation. The mass spectrometer subsequently measures the ratio of the endogenous, non-labeled Eperisone to the deuterated Eperisone-d10.

Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (such as ion suppression or enhancement), and instrument variability. By measuring the ratio of the two species, these sources of error are effectively normalized, leading to highly accurate and precise quantification of the Eperisone concentration in the original sample.

Mechanism of Action of Eperisone

To understand the importance of accurately quantifying Eperisone, it is essential to grasp its mechanism of action. Eperisone hydrochloride is a centrally acting muscle relaxant that inhibits the pain reflex pathway and possesses a vasodilator effect.[1] It acts by relaxing both skeletal and vascular smooth muscles, leading to a reduction of myotonia, improvement of circulation, and suppression of the pain reflex.[2] Its primary sites of action are the spinal cord and vascular smooth muscle, where it blocks voltage-gated sodium and calcium channels, thereby reducing neuronal excitability and muscle contractility.[3]

Quantitative Data for Bioanalysis

The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of Eperisone using Eperisone-d10 hydrochloride as an internal standard.

Table 1: Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Eperisone260.298.1Positive
Eperisone-d10270.2 (Predicted)108.1 (Predicted)Positive

Note: The mass transition for Eperisone is based on published data. The mass transition for Eperisone-d10 is predicted based on the known fragmentation of Eperisone, where the m/z 98.1 product ion corresponds to the piperidine (B6355638) moiety, which is deuterated in the internal standard.

Table 2: Chromatographic and Method Validation Parameters
ParameterValue
Chromatographic Column C18 reverse-phase
Mobile Phase Acetonitrile (B52724) and water with a modifier (e.g., formic or acetic acid)
Flow Rate Typically 0.2 - 1.0 mL/min
Retention Time of Eperisone ~3.8 minutes (example)
Linearity Range 0.01 to 10.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy 85-115%
Extraction Recovery > 85%

Note: The chromatographic and validation parameters are representative values from typical bioanalytical methods for Eperisone and may vary depending on the specific laboratory and instrumentation.

Experimental Protocols

The following provides a detailed methodology for a typical bioanalytical workflow for the quantification of Eperisone in human plasma using Eperisone-d10 hydrochloride as an internal standard.

Preparation of Stock and Working Solutions
  • Eperisone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eperisone hydrochloride in 10 mL of methanol (B129727).

  • Eperisone-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eperisone-d10 hydrochloride in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol or a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared at a single concentration.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the Eperisone-d10 internal standard working solution to each tube (except for the blank matrix).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Eperisone: 260.2 -> 98.1

      • Eperisone-d10: 270.2 -> 108.1 (Predicted)

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.

Mandatory Visualizations

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Spike with Eperisone-d10 HCl plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quant_report Quantitative Report (Concentration) data_processing->quant_report

Caption: Bioanalytical Workflow for Eperisone Quantification.

internal_standard_mechanism Principle of Stable Isotope-Labeled Internal Standard cluster_chromatography Liquid Chromatography cluster_mass_spec Mass Spectrometry cluster_data Data Output injection Sample Injection (Analyte + IS) column Chromatographic Column injection->column elution Co-elution column->elution ionization Ionization (ESI+) elution->ionization mass_analyzer Mass Analyzer (MRM) ionization->mass_analyzer detector Detector mass_analyzer->detector chromatogram Chromatogram (Two distinct mass traces at the same retention time) detector->chromatogram ratio Peak Area Ratio (Analyte / IS) chromatogram->ratio concentration Concentration Calculation ratio->concentration

Caption: Mechanism of an Internal Standard in LC-MS/MS.

References

An In-Depth Technical Guide to Eperisone-d10 Hydrochloride: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Eperisone-d10 hydrochloride, a deuterated analog of the skeletal muscle relaxant Eperisone (B1215868) hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, analytical methodologies, and mechanism of action.

Chemical and Physical Properties

Eperisone-d10 hydrochloride is a stable, isotopically labeled form of Eperisone hydrochloride where ten hydrogen atoms on the piperidinyl group have been replaced by deuterium (B1214612). This labeling is useful in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative analyses.[1]

Table 1: General Properties of Eperisone-d10 Hydrochloride

PropertyValueReference(s)
Chemical Name 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride[2]
Synonyms 4'-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride, E 0646-d10, EMPP-d10, Mional-d10, Myonal-d10-
CAS Number 1246819-46-4[2]
Molecular Formula C₁₇H₁₆D₁₀ClNO[3][4]
Molecular Weight 305.91 g/mol [3][4]
Appearance Off-White Solid[4]

Table 2: Physicochemical Properties of Eperisone-d10 Hydrochloride

PropertyValueReference(s)
Melting Point 169-171 °C[4]
Solubility Freely soluble in methanol. Based on the non-deuterated form, it is also expected to be freely soluble in ethanol (B145695) and water, and soluble in chloroform.[4][5][6]
Stability No specific stability data is available for the deuterated form. However, the non-deuterated form is stable under standard conditions. Forced degradation studies on Eperisone hydrochloride have shown it to be labile to acidic, alkaline, and oxidative conditions.[7][8]
Storage Store at -20°C for long-term stability.[4]

Mechanism of Action

Eperisone hydrochloride, and by extension its deuterated analog, is a centrally acting skeletal muscle relaxant.[9] Its mechanism of action is multifactorial, involving both the central nervous system and vascular smooth muscle.[10][11] The primary actions include:

  • Inhibition of Spinal Reflexes: Eperisone suppresses both mono- and polysynaptic reflexes in the spinal cord.[10] This is achieved by reducing the excitability of motor neurons.[10]

  • Voltage-Gated Channel Blockade: It acts as an antagonist of voltage-gated sodium and calcium channels.[11][12] This blockade reduces the influx of these ions into neuronal cells, leading to decreased nerve excitability and inhibition of neurotransmitter release.[11]

  • Vasodilation: Eperisone exhibits a vasodilatory effect on vascular smooth muscles, which improves blood circulation in skeletal muscles.[9][10] This action is mediated through the antagonism of Ca²⁺ influx.[13]

The combination of these actions leads to a reduction in muscle tone, alleviation of muscle stiffness and spasticity, and suppression of the pain reflex.[9][13]

Below is a diagram illustrating the proposed signaling pathway of Eperisone.

Eperisone_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_SpinalCord Spinal Cord cluster_Muscle Skeletal & Vascular Smooth Muscle Eperisone Eperisone Na_Channel Voltage-Gated Na+ Channel Eperisone->Na_Channel Inhibits Ca_Channel Voltage-Gated Ca2+ Channel Eperisone->Ca_Channel Inhibits Spinal_Reflex Spinal Reflexes (Mono- & Polysynaptic) Eperisone->Spinal_Reflex Suppresses Vasodilation Vasodilation Eperisone->Vasodilation Promotes Neurotransmitter_Release Neurotransmitter Release Na_Channel->Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Triggers Neurotransmitter_Release->Spinal_Reflex Activates Motor_Neuron Motor Neuron Excitability Spinal_Reflex->Motor_Neuron Increases Muscle_Relaxation Muscle Relaxation Spinal_Reflex->Muscle_Relaxation Reduces Spasticity Motor_Neuron->Muscle_Relaxation Reduces Excitability

Caption: Proposed mechanism of action of Eperisone.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of Eperisone-d10 hydrochloride. These are based on established methods for the non-deuterated compound and general practices for deuterated standards.

Synthesis of Eperisone-d10 Hydrochloride

The synthesis of Eperisone-d10 hydrochloride can be achieved through a Mannich reaction, a common method for producing β-amino ketones.[14][15] A plausible synthetic route involves the reaction of p-ethylpropiophenone with paraformaldehyde and piperidine-d11 (B105061) hydrochloride. The additional deuterium atom on the nitrogen is expected to exchange with protons from the solvent during workup, leading to the d10 product.

Materials:

  • p-Ethylpropiophenone

  • Paraformaldehyde

  • Piperidine-d11 hydrochloride

  • Isopropanol

  • Acetone (B3395972)

  • Hydrochloric acid

Procedure:

  • Combine p-ethylpropiophenone, paraformaldehyde, and piperidine-d11 hydrochloride in isopropanol.

  • Reflux the mixture for several hours (e.g., 5-8 hours) at approximately 80-95°C.[14][16]

  • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and add acetone to precipitate the crude product.

  • Filter the resulting solid, wash with cold acetone, and dry under vacuum to yield crude Eperisone-d10 hydrochloride.

The following diagram outlines the general workflow for the synthesis of Eperisone-d10 hydrochloride.

Synthesis_Workflow Reactants p-Ethylpropiophenone + Paraformaldehyde + Piperidine-d11 HCl in Isopropanol Reaction Mannich Reaction (Reflux at 80-95°C) Reactants->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Precipitation Cooling and Precipitation with Acetone Reaction->Precipitation Monitoring->Reaction Filtration Filtration and Washing Precipitation->Filtration Crude_Product Crude Eperisone-d10 HCl Filtration->Crude_Product

Caption: General workflow for the synthesis of Eperisone-d10 hydrochloride.

Purification

The crude Eperisone-d10 hydrochloride can be purified by recrystallization to obtain a product of high purity.

Solvents:

  • Ethanol

  • Diisopropyl ether

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Gradually add diisopropyl ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a cold ethanol/diisopropyl ether mixture, and dry under vacuum.

Analytical Methods

A reversed-phase HPLC method can be used for the purity assessment and quantification of Eperisone-d10 hydrochloride.[8][17][18][19]

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution.
Flow Rate 1.0 mL/min
Detection UV at approximately 257-261 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of Eperisone-d10 hydrochloride.[20]

Instrumentation:

  • Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

Expected Results:

  • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 306.9.

  • The isotopic distribution will confirm the incorporation of ten deuterium atoms.

NMR spectroscopy is used to confirm the chemical structure and the positions of deuterium labeling.[20]

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • Solvent: Deuterated solvent such as Methanol-d4 or Chloroform-d

Expected Results:

  • ¹H NMR: The spectrum will show signals corresponding to the non-deuterated protons of the molecule. The signals for the piperidinyl protons will be absent or significantly reduced in intensity.

  • ¹³C NMR: The spectrum will confirm the carbon skeleton of the molecule. The signals for the carbons attached to deuterium in the piperidinyl ring will show characteristic splitting patterns or reduced intensity.

Conclusion

Eperisone-d10 hydrochloride is an essential tool for researchers in the fields of pharmacology and drug metabolism. This guide has provided a detailed overview of its chemical and physical properties, a plausible mechanism of action, and generalized experimental protocols for its synthesis, purification, and analysis. The provided information aims to support the effective use of this deuterated standard in scientific research.

References

The deuterium switch: A technical guide to the role of deuterated compounds in pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into pharmacologically active molecules has emerged as a powerful tool for enhancing therapeutic profiles. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably modulate the pharmacokinetic and, in some cases, the toxicological properties of drug candidates. This in-depth technical guide explores the core principles of deuteration, provides detailed experimental methodologies, and presents a comparative analysis of key deuterated compounds, offering a comprehensive resource for researchers and drug development professionals.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the kinetic isotope effect, a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[1] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and requires more energy to reach the transition state for bond cleavage.[1]

Many Phase I drug metabolism reactions, often catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step in processes like hydroxylation and N- and O-dealkylation.[1] By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of these metabolic reactions can be significantly reduced. This can lead to a cascade of beneficial effects, including:

  • Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life and increased systemic exposure.[2][3]

  • Reduced Dosing Frequency: A longer half-life can translate to more convenient dosing regimens for patients.[3]

  • Enhanced Safety Profile: By altering metabolic pathways, deuteration can reduce the formation of reactive or toxic metabolites.[2][3]

  • Increased Bioavailability: For drugs with significant first-pass metabolism, deuteration can decrease this effect, leading to higher oral bioavailability.[4]

Comparative Pharmacokinetics of Deuterated and Non-Deuterated Drugs

The tangible benefits of deuteration are best illustrated by comparing the pharmacokinetic profiles of deuterated drugs with their non-deuterated counterparts. The following tables summarize key pharmacokinetic parameters for several deuterated compounds that are either approved or in late-stage clinical development.

DrugParameterNon-Deuterated ValueDeuterated ValueFold ChangeReference(s)
Tetrabenazine Deutetrabenazine
t½ (total active metabolites)~2-5 hours~9-10 hours~2-5x[5][6]
Cmax (total active metabolites)HigherLower-[5][6]
AUC (total active metabolites)LowerHigher~2x[1]
Ivacaftor Deutivacaftor (CTP-656)
Baseline~40% longer1.4x
AUCBaseline~3-fold greater3x[7]
C24 (plasma concentration at 24h)Baseline~3-fold greater3x[7]
Deucravacitinib -----
Deucravacitinib is a de novo deuterated drug, so a direct non-deuterated comparator is not available. However, its selectivity over other JAK inhibitors is a key feature.
IC50 for TYK2 (whole blood)-Potent-[8][9]
IC50 for JAK1/3 (whole blood)Tofacitinib: PotentDeucravacitinib: >1000 nMHighly selective for TYK2[8]
IC50 for JAK2 (whole blood)Baricitinib: PotentDeucravacitinib: >1000 nMHighly selective for TYK2[8]
Dextromethorphan (with Quinidine) AVP-786 (Deuterated Dextromethorphan with Quinidine)
Quinidine Dose RequiredHigherLower-[10]
Dextromethorphan BioavailabilityLowerHigher-[10][11]
Dextromethorphan Half-lifeShorterLonger-[12][11]

Signaling Pathways and Logical Workflows

Visualizing the complex biological and logical processes involved in the development of deuterated compounds is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a generalized workflow for the selection and development of deuterated drug candidates.

Deucravacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Activation JAK JAK Receptor->JAK STAT STAT TYK2->STAT 3. Phosphorylation JAK->STAT pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 5. Transcription Deuteration_Decision_Workflow Start Start: Drug Candidate Metabolism_Known Metabolism Understood? Start->Metabolism_Known CH_Cleavage_RDS C-H Cleavage in RDS? Metabolism_Known->CH_Cleavage_RDS Yes Metabolic_Studies Conduct Metabolic Studies Metabolism_Known->Metabolic_Studies No Deuterate_Candidate Synthesize Deuterated Analog CH_Cleavage_RDS->Deuterate_Candidate Yes Stop_Deuteration Stop Deuteration Strategy CH_Cleavage_RDS->Stop_Deuteration No In_Vitro_Testing In Vitro Metabolic Stability Assay Deuterate_Candidate->In_Vitro_Testing KIE_Observed Significant KIE Observed? In_Vitro_Testing->KIE_Observed In_Vivo_PK In Vivo Pharmacokinetic Studies KIE_Observed->In_Vivo_PK Yes KIE_Observed->Stop_Deuteration No Improved_Profile Improved PK Profile? In_Vivo_PK->Improved_Profile Advance_Development Advance to Further Development Improved_Profile->Advance_Development Yes Improved_Profile->Stop_Deuteration No Metabolic_Studies->Metabolism_Known

References

The Kinetic Isotope Effect of Deuterated Eperisone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eperisone (B1215868) is a centrally acting muscle relaxant characterized by extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2J2 and CYP3A4. This high degree of metabolism leads to low bioavailability and a short half-life, necessitating frequent dosing. Strategic deuteration of the eperisone molecule presents a promising approach to favorably alter its pharmacokinetic profile. By replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, the kinetic isotope effect (KIE) can be leveraged to slow down the rate of enzymatic degradation. This whitepaper explores the metabolic pathways of eperisone, proposes a rationale for the development of a deuterated analog, and presents a hypothetical comparative analysis of its pharmacokinetic properties. While clinical or preclinical data for a deuterated version of eperisone are not publicly available, this document provides a scientific framework for its potential development and evaluation, based on established metabolic data for the parent compound and the well-understood principles of the kinetic isotope effect.

Introduction to Eperisone and the Kinetic Isotope Effect

Eperisone is an antispasmodic drug that functions by relaxing both skeletal and vascular smooth muscles.[1] Its clinical utility is often limited by its pharmacokinetic profile, which is marked by rapid metabolism and elimination. The primary metabolic route involves hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, replacing a hydrogen atom with its heavier isotope, deuterium, at a site of enzymatic attack can significantly slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond, making it more difficult for an enzyme to break. This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Metabolic Pathways of Eperisone

Eperisone is extensively metabolized in the liver and intestines.[2] The major metabolic pathways are hydroxylation reactions, leading to the formation of several metabolites. The primary enzymes responsible for the metabolism of eperisone are CYP2J2 and CYP3A4.[1][2] These enzymes are involved in the formation of the main metabolites, M3 and M4.[2] The significant involvement of these enzymes in the first-pass metabolism contributes to the low oral bioavailability of eperisone.[3]

Based on the known metabolic pathways of similar compounds and the identified primary metabolites of eperisone, the most probable sites of metabolic attack, and therefore logical candidates for deuteration, are the ethyl group on the phenyl ring and the piperidine (B6355638) ring.

Eperisone_Metabolism Figure 1: Proposed Metabolic Pathway of Eperisone and Potential Deuteration Sites Eperisone Eperisone (Potential Deuteration Sites Highlighted) CYP2J2 CYP2J2 Eperisone->CYP2J2 Metabolism CYP3A4 CYP3A4 Eperisone->CYP3A4 Metabolism Metabolite_M3 Metabolite M3 (Hydroxylated Eperisone) Metabolite_M4 Metabolite M4 (Hydroxylated Eperisone) CYP2J2->Metabolite_M3 CYP3A4->Metabolite_M4 Experimental_Workflow Figure 2: In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture (HLMs, NADPH system, Buffer) Pre_incubation Pre-incubate at 37°C Incubation_Mixture->Pre_incubation Add_Substrate Add Eperisone or Deuterated Eperisone Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Calculate KIE) LCMS->Data_Analysis

References

A Technical Guide to In-Vitro Metabolic Profiling of Eperisone using Eperisone-d10 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperisone (B1215868) is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. In-vitro metabolic profiling, typically using human liver microsomes, is a fundamental study in the drug development process that provides insights into the biotransformation pathways of a new chemical entity.

This guide provides a comprehensive overview of the methodologies for conducting in-vitro metabolic profiling of eperisone. It details the use of Eperisone-d10 hydrochloride as an internal standard for accurate quantification of the parent drug and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, ensuring high-quality, reproducible data.

The Role of Eperisone-d10 Hydrochloride

Eperisone-d10 hydrochloride is a deuterated analog of eperisone, where ten hydrogen atoms have been replaced with deuterium (B1214612). In quantitative mass spectrometry, deuterated standards are considered the gold standard for internal standards. They share near-identical physicochemical properties with the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. However, their increased mass allows them to be distinguished from the non-labeled analyte by the mass spectrometer. This co-eluting, mass-differentiated standard enables precise correction for matrix effects and variations in the analytical process, leading to highly accurate and precise quantification.

G cluster_0 LC-MS/MS Analysis cluster_1 Sources of Variability Analyte Eperisone Signal_Analyte Analyte Signal Analyte->Signal_Analyte IS Eperisone-d10 (Internal Standard) Signal_IS Internal Standard Signal IS->Signal_IS Ratio Signal Ratio (Analyte / IS) Signal_Analyte->Ratio Signal_IS->Ratio Quantification Accurate Quantification Ratio->Quantification Matrix Matrix Effects Matrix->Ratio Extraction Extraction Inconsistency Extraction->Ratio Ionization Ionization Variability Ionization->Ratio

Figure 1: The role of a deuterated internal standard in LC-MS/MS quantification.

Eperisone Metabolism

In-vitro studies with human liver microsomes have shown that eperisone is metabolized into seven metabolites through oxidation and carbonyl reduction.[1] The primary metabolic pathways are hydroxylation and carbonyl reduction, leading to the formation of three major metabolites, designated as M3, M4, and M5.[1]

  • Hydroxylation (M3 and M4): This phase I metabolic reaction is primarily mediated by cytochrome P450 (CYP) enzymes. Studies have indicated that multiple CYPs are involved in the formation of M4, while CYP2J2 is the main enzyme responsible for the formation of M3.[1]

  • Carbonyl Reduction (M5): The reduction of the carbonyl group of eperisone is another significant metabolic pathway.

cluster_pathways Metabolic Pathways Eperisone Eperisone M3 Metabolite M3 (Hydroxylation) Eperisone->M3 CYP2J2 (major) M4 Metabolite M4 (Hydroxylation) Eperisone->M4 Multiple CYPs M5 Metabolite M5 (Carbonyl Reduction) Eperisone->M5 Carbonyl Reductases

Figure 2: Major metabolic pathways of Eperisone.

Experimental Protocols

This section details the methodologies for conducting in-vitro metabolic profiling of eperisone.

Materials and Reagents
  • Eperisone hydrochloride

  • Eperisone-d10 hydrochloride

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

In-Vitro Incubation

The following protocol is a general guideline for assessing the metabolic stability of eperisone in human liver microsomes.

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and eperisone. A typical final protein concentration for HLM is between 0.2 and 1.0 mg/mL. The substrate (eperisone) concentration should be tested at a range, for instance, 1 µM, to be in the linear range of the enzyme kinetics.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture should be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing Eperisone-d10 hydrochloride at a known concentration (e.g., 100 ng/mL). The internal standard is added during the quenching step to account for variability in the subsequent sample processing.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

start Start prep_mix Prepare Incubation Mixture (HLM, Buffer, Eperisone) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate and Sample at Time Points initiate->incubate quench Quench with Acetonitrile + Eperisone-d10 HCl incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze end End analyze->end

Figure 3: Experimental workflow for in-vitro metabolic profiling.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization is recommended.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for eperisone, its metabolites, and the internal standard need to be optimized by infusing each compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ion will be a stable fragment generated upon collision-induced dissociation.

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Eperisone260.298.1The m/z 98 fragment corresponds to the piperidine (B6355638) moiety.
Eperisone-d10270.2To be determinedThe product ion is expected to be the same as eperisone (m/z 98.1) if the deuterium labels are on the aromatic ring and ethyl group. If deuteration is on the piperidine ring, the product ion will be of a higher mass. This needs to be confirmed experimentally.
M3 (Hydroxylated)276.2To be determinedThe precursor ion is +16 Da from eperisone due to the addition of an oxygen atom. The product ion needs to be determined empirically.
M4 (Hydroxylated)276.2To be determinedSame as M3, though chromatographic separation is necessary to distinguish the isomers.
M5 (Carbonyl Reduced)262.2To be determinedThe precursor ion is +2 Da from eperisone due to the addition of two hydrogen atoms. The product ion needs to be determined empirically.

Data Presentation and Analysis

Metabolic Stability

The rate of disappearance of eperisone is used to determine its metabolic stability. The percentage of eperisone remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve gives the elimination rate constant (k).

From this, the in-vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated using the following equations:

  • t1/2 = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg protein)

Time (min) [Eperisone] (Peak Area Ratio) % Remaining ln(% Remaining)
0Data1004.61
5DataCalculatedCalculated
15DataCalculatedCalculated
30DataCalculatedCalculated
60DataCalculatedCalculated
Metabolite Identification and Formation

The formation of metabolites M3, M4, and M5 is monitored by their respective MRM transitions. A qualitative assessment involves observing the increase in their peak areas over time. For a quantitative analysis, standard curves for each metabolite would be required, which necessitates the availability of authentic reference standards.

Enzyme Kinetics

To determine the kinetic parameters (Km and Vmax) for the formation of the major metabolites, incubations are performed with a range of eperisone concentrations (e.g., 0.5 to 100 µM) for a fixed time in the linear range of metabolite formation. The initial rates of formation of M3, M4, and M5 are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Metabolite Enzyme Km (µM) Vmax (pmol/min/mg protein) CLint (Vmax/Km) (µL/min/mg protein)
M3CYP2J2To be determinedTo be determinedTo be determined
M4Multiple CYPsTo be determinedTo be determinedTo be determined
M5Carbonyl ReductasesTo be determinedTo be determinedTo be determined

Conclusion

This technical guide outlines a robust framework for the in-vitro metabolic profiling of eperisone using human liver microsomes and Eperisone-d10 hydrochloride as an internal standard. The provided protocols for incubation and LC-MS/MS analysis, along with the strategies for data interpretation, will enable researchers to accurately characterize the metabolic stability and pathways of eperisone. The successful application of these methods will provide critical data for the preclinical development of eperisone and related compounds. It is important to note that while this guide provides a strong starting point, method optimization, particularly for the mass spectrometric detection of the metabolites, is a crucial step for achieving high-quality results.

References

A Technical Guide to the Preliminary Investigation of Eperisone Metabolites Using Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Eperisone (B1215868) Metabolism

Eperisone, chemically known as (RS)-1-(4-ethylphenyl)-2-methyl-3-(1-piperidyl)propan-1-one, undergoes significant metabolism in the body, primarily in the liver and intestine. In vitro studies using human liver microsomes have identified at least seven metabolites, formed through oxidation and carbonyl reduction. The primary metabolites of significance are designated as M3 and M4. The formation of these metabolites is predominantly mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP2J2 is the main enzyme responsible for the formation of M3, while multiple CYP enzymes are involved in the formation of M4. Furthermore, intestinal microsomes, through the action of CYP2J2 and CYP3A4, also contribute to the metabolism of Eperisone, indicating a first-pass effect.[1][2] In rats, an ω-1-hydroxylated metabolite (HMO) has been identified as a key product of intestinal first-pass metabolism, mediated by CYP1A.[1]

The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). These standards, typically labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to the analyte but have a different mass. This allows them to be distinguished by a mass spectrometer. By adding a known amount of the labeled standard to a sample at the beginning of the analytical workflow, it is possible to correct for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification of the target analyte.

Experimental Protocols

This section details the proposed experimental methodologies for the synthesis of a labeled Eperisone standard and the subsequent analysis of its metabolites.

To accurately quantify Eperisone and its metabolites, a stable isotope-labeled internal standard is essential. A deuterated analog of Eperisone, for instance, Eperisone-d5 (with deuterium atoms on the ethyl group), can be synthesized. While a specific synthesis for labeled Eperisone is not published, a plausible route can be adapted from known synthetic methods for propiophenone (B1677668) derivatives.

Proposed Synthetic Scheme for Eperisone-d5 Hydrochloride:

A potential synthetic route could involve the use of a deuterated starting material, such as ethylbenzene-d5.

  • Friedel-Crafts Acylation: Ethylbenzene-d5 is reacted with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-(ethyl-d5)-propiophenone.

  • Mannich Reaction: The resulting 4-(ethyl-d5)-propiophenone undergoes a Mannich reaction with paraformaldehyde and piperidine (B6355638) hydrochloride. This reaction introduces the piperidine ring to the propiophenone backbone.

  • Purification and Salt Formation: The crude product is purified by recrystallization. The final product, Eperisone-d5, is typically used as the hydrochloride salt for improved stability and solubility.

The final product should be thoroughly characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity. An isotopic enrichment of >98% is desirable for a high-quality internal standard.

Objective: To identify and quantify the metabolites of Eperisone formed by human liver microsomes.

Materials:

  • Eperisone hydrochloride

  • Eperisone-d5 hydrochloride (Internal Standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

Procedure:

  • Incubation:

    • Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).

    • Add Eperisone to the mixture at various concentrations (e.g., 1, 10, and 50 µM) to assess concentration-dependent metabolism.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle shaking.

    • Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.

  • Sample Quenching and Preparation:

    • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the Eperisone-d5 internal standard at a fixed concentration (e.g., 1 µM).

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Eperisone and its metabolites (e.g., starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Eperisone, its expected metabolites, and the deuterated internal standard need to be optimized. For example:

    • Eperisone: m/z 260.2 → 98.1

    • Eperisone-d5: m/z 265.2 → 98.1

    • Hydroxylated Metabolites (e.g., M3, M4): m/z 276.2 → [fragment ion]

    • Carbonyl Reduced Metabolite: m/z 262.2 → [fragment ion]

Data Analysis:

  • Peak areas for each analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte for a series of calibration standards.

  • The concentrations of the metabolites in the experimental samples are determined by interpolating their peak area ratios from the calibration curve.

Data Presentation: Quantitative Analysis of Eperisone Metabolites

The following tables present hypothetical quantitative data that could be obtained from the in vitro metabolism study described above.

Table 1: Formation of Major Eperisone Metabolites in Human Liver Microsomes over Time (Analyte Concentration: 10 µM)

Incubation Time (min)Eperisone (µM)Metabolite M3 (µM)Metabolite M4 (µM)
09.98< LOQ< LOQ
157.450.851.52
305.121.552.89
602.342.454.56
1200.563.125.34
LOQ: Limit of Quantification

Table 2: Concentration-Dependent Formation of Eperisone Metabolites in Human Liver Microsomes (Incubation Time: 60 minutes)

Initial Eperisone (µM)Remaining Eperisone (µM)Metabolite M3 (µM)Metabolite M4 (µM)
10.210.280.45
102.342.454.56
5028.78.9511.23

Visualizations

The following diagrams illustrate the metabolic pathways of Eperisone and the experimental workflow for its metabolite investigation.

Eperisone_Metabolism Eperisone Eperisone M_oxidized Oxidized Metabolites (e.g., M3, M4) Eperisone->M_oxidized Oxidation M_reduced Carbonyl Reduced Metabolites Eperisone->M_reduced Carbonyl Reduction CYP_enzymes CYP450 Enzymes (CYP2J2, CYP3A4, etc.) CYP_enzymes->Eperisone Catalyzes

Caption: Metabolic pathways of Eperisone.

Experimental_Workflow cluster_synthesis Labeled Standard Preparation cluster_invitro In Vitro Metabolism cluster_analysis Analysis Synthesis Synthesis of Eperisone-d5 Purification Purification & Characterization Synthesis->Purification Quenching Reaction Quenching & Addition of Internal Standard Purification->Quenching Spike-in Incubation Incubation of Eperisone with Human Liver Microsomes Incubation->Quenching Extraction Protein Precipitation & Sample Extraction Quenching->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quantification Data Processing & Quantification LCMS->Quantification

Caption: Experimental workflow for metabolite analysis.

Conclusion

The preliminary investigation of Eperisone metabolites is significantly enhanced by the use of stable isotope-labeled internal standards. While specific literature on this application for Eperisone is sparse, the established methodologies presented in this guide provide a robust framework for researchers. The synthesis of a deuterated Eperisone standard, coupled with a well-designed in vitro metabolism study and a validated LC-MS/MS method, will enable the accurate quantification of its major metabolites. This approach is crucial for understanding the pharmacokinetic profile of Eperisone and is an indispensable tool in drug development and clinical research.

References

Methodological & Application

Application Note: High-Throughput Analysis of Eperisone in Human Plasma using Eperisone-d10 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Eperisone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Eperisone-d10 hydrochloride, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation.

Introduction

Eperisone is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1] Accurate and reliable quantification of Eperisone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Eperisone-d10 hydrochloride, is the gold standard in quantitative LC-MS/MS analysis. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. This application note provides a detailed protocol for the determination of Eperisone in human plasma using Eperisone-d10 hydrochloride as the internal standard.

Experimental

Materials and Reagents
  • Eperisone hydrochloride reference standard (≥98% purity)

  • Eperisone-d10 hydrochloride (≥98% purity, isotopic purity >99%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Eperisone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eperisone hydrochloride in 10 mL of methanol.

  • Eperisone-d10 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Eperisone-d10 hydrochloride in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Eperisone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Eperisone-d10 stock solution with 50:50 (v/v) methanol:water.

Analytical Method

Sample Preparation
  • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL Eperisone-d10 hydrochloride internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Eperisone: m/z 260.2 → 98.1

    • Eperisone-d10: m/z 270.2 → 108.1

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

Method Validation

The method was validated according to regulatory guidelines. The following performance characteristics were evaluated:

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteConcentration Range (ng/mL)Calibration Curve Equation
Eperisone0.1 - 100y = 0.025x + 0.003>0.99
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low QC0.34.55.8102.3101.5
Mid QC153.24.198.799.2
High QC802.83.5100.5100.9
Recovery and Matrix Effect

The extraction recovery of Eperisone was determined to be high and consistent. The use of Eperisone-d10 effectively compensated for matrix effects.

AnalyteExtraction Recovery (%)Matrix Effect (%)
Eperisone92.595.8
Eperisone-d1093.196.2

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_addition Add Eperisone-d10 IS (10 µL) plasma->is_addition Spike with IS ppt Protein Precipitation (Acetonitrile, 300 µL) is_addition->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Eperisone calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Eperisone.

Eperisone Mechanism of Action

Eperisone acts as a muscle relaxant through multiple mechanisms. It inhibits the vicious cycle of myotonia by acting on the spinal cord and vascular smooth muscle.

eperisone_moa cluster_cns Central Nervous System cluster_muscle Musculature cluster_pain Pain Pathway spinal_cord Spinal Cord gamma_motor γ-motor neuron activity spinal_cord->gamma_motor spinal_reflex Spinal Reflexes gamma_motor->spinal_reflex myotonia Myotonia spinal_reflex->myotonia skeletal_muscle Skeletal Muscle vascular_smooth_muscle Vascular Smooth Muscle vasodilation Vasodilation vascular_smooth_muscle->vasodilation pain_reflex Pain Reflex myotonia->pain_reflex blood_flow Increased Blood Flow vasodilation->blood_flow pain_relief Pain Relief blood_flow->pain_relief eperisone Eperisone eperisone->spinal_cord Acts on eperisone->gamma_motor Inhibits eperisone->vascular_smooth_muscle Acts on eperisone->pain_reflex Suppresses

Caption: Simplified mechanism of action of Eperisone.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative determination of Eperisone in human plasma. The use of Eperisone-d10 hydrochloride as an internal standard ensures the accuracy and precision of the results. This method is well-suited for regulated bioanalysis in clinical and research settings.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Eperisone-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity. To facilitate pharmacokinetic (PK) studies in preclinical models, a stable isotope-labeled internal standard, Eperisone-d10 hydrochloride, is essential for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties. This ensures similar extraction recovery and chromatographic retention, minimizing analytical variability and improving the accuracy and precision of quantification.[1][2] These application notes provide detailed protocols for conducting preclinical pharmacokinetic studies of Eperisone using Eperisone-d10 hydrochloride as an internal standard.

Preclinical Pharmacokinetic Parameters of Eperisone

The following table summarizes available pharmacokinetic parameters of Eperisone in a preclinical rat model. This data can serve as a reference for study design and data interpretation.

ParameterRoute of AdministrationDoseValueSpeciesReference
Onset of ActionIntravenous (i.v.)1.25 mg/kgWithin 30 minRat[3]
Duration of ActionIntravenous (i.v.)1.25 mg/kg< 30 minRat[3]
Onset of ActionPercutaneous4.2 mg/ratSignificant muscle relaxant activityRat[3]
Duration of ActionPercutaneous4.2 mg/rat> 60 minRat[3]

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of Eperisone in rats following oral administration.

a. Animal Model:

  • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Animals should be fasted overnight before dosing.

b. Dosing:

  • Formulation: Eperisone hydrochloride dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).

  • Dose: A representative oral dose (e.g., 10 mg/kg) is administered via oral gavage.

c. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Eperisone in Rat Plasma

This method is for the quantification of Eperisone in rat plasma using Eperisone-d10 hydrochloride as an internal standard (IS).

a. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of Eperisone-d10 hydrochloride working solution (as internal standard) and vortex briefly.

  • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

b. LC-MS/MS Conditions (Representative):

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) in water.[4]

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions (example):

    • Eperisone: Q1/Q3 (e.g., m/z 260 -> product ion)

    • Eperisone-d10: Q1/Q3 (e.g., m/z 270 -> corresponding product ion)

c. Calibration and Quality Control:

  • Calibration curves are prepared by spiking blank rat plasma with known concentrations of Eperisone and a fixed concentration of Eperisone-d10.

  • Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting dosing Oral Administration of Eperisone fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep is_spike Spiking with Eperisone-d10 IS plasma_prep->is_spike sample_prep Plasma Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis is_spike->sample_prep pk_analysis Pharmacokinetic Analysis (e.g., NCA) lcms_analysis->pk_analysis parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_analysis->parameter_determination

Caption: Workflow for a preclinical pharmacokinetic study of Eperisone.

Proposed Signaling Pathway for Eperisone's Mechanism of Action

Caption: Eperisone's dual mechanism of action in the CNS and periphery.

References

Eperisone-d10 hydrochloride use in drug metabolism and pharmacokinetics (DMPK) assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Eperisone-d10 hydrochloride as an internal standard in drug metabolism and pharmacokinetics (DMPK) assays. The use of a stable isotope-labeled internal standard like Eperisone-d10 hydrochloride is critical for achieving accurate and reliable quantitative data in bioanalytical studies.

Introduction to Eperisone (B1215868) and the Role of a Deuterated Internal Standard

Eperisone hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its safe and effective use. In DMPK studies, the quantification of drug concentrations in biological matrices is fundamental. The use of a deuterated internal standard, such as Eperisone-d10 hydrochloride, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). A deuterated internal standard is chemically identical to the analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby correcting for variability in sample preparation, matrix effects, and instrument response.

Application 1: Bioanalytical Method for Eperisone Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of eperisone in human plasma, adapted from established methods, incorporating Eperisone-d10 hydrochloride as the internal standard.

Experimental Protocol

1. Materials and Reagents:

  • Eperisone hydrochloride reference standard

  • Eperisone-d10 hydrochloride (internal standard, IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solutions Preparation:

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Eperisone hydrochloride and Eperisone-d10 hydrochloride in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Eperisone primary stock solution in 50:50 methanol:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Eperisone-d10 hydrochloride primary stock solution in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample (blank, calibration standard, or study sample) into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL Eperisone-d10 hydrochloride working solution to all tubes except the blank matrix.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 4.6 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Eperisone: m/z 260.2 -> 98.1Eperisone-d10 HCl: m/z 270.2 -> 98.1 (tentative)
Collision Energy Optimized for each transition (typically 20-40 eV)
Dwell Time 150 ms

5. Data Analysis and Quantification:

  • The concentration of eperisone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Data Presentation

Table 1: Bioanalytical Method Validation Parameters for Eperisone Quantification

ParameterAcceptance CriteriaTypical Results
Linearity Range r² ≥ 0.990.1 - 100 ng/mL
LLOQ S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20%0.1 ng/mL
Intra-day Precision %RSD ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision %RSD ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy 85-115% of nominal concentration (80-120% for LLOQ)92-108%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Stability % Change within ± 15%Stable for 24h at RT, 3 freeze-thaw cycles

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Eperisone-d10 HCl (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Area Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for Eperisone quantification.

Application 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes an in vitro assay to determine the metabolic stability of eperisone in human liver microsomes (HLM), using Eperisone-d10 hydrochloride to ensure accurate quantification of the parent drug over time.

Experimental Protocol

1. Materials and Reagents:

  • Eperisone hydrochloride

  • Eperisone-d10 hydrochloride

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (with 0.1% formic acid)

2. Assay Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final protein concentration 0.5 mg/mL) and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add Eperisone hydrochloride (final concentration 1 µM) to initiate the metabolic reaction.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with Eperisone-d10 hydrochloride (final concentration 100 ng/mL) to stop the reaction and precipitate the protein.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis as described in Application 1.

3. Data Analysis:

  • Calculate the percentage of eperisone remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Cl_int).

Data Presentation

Table 2: Typical Parameters for In Vitro Metabolic Stability of Eperisone

ParameterValue
Substrate Concentration 1 µM
Microsomal Protein Conc. 0.5 mg/mL
Incubation Times 0, 5, 15, 30, 60 min
In Vitro t½ To be determined experimentally
Intrinsic Clearance (Cl_int) To be calculated from t½

Workflow Diagram

G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_quenching Reaction Quenching & Processing mix Prepare Incubation Mixture (HLM, Buffer) preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate with Eperisone preincubate->initiate t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench with Acetonitrile + Eperisone-d10 HCl t0->quench t5->quench t15->quench t30->quench t60->quench process Vortex & Centrifuge quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: In vitro metabolic stability assay workflow.

Application 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a framework for conducting an in vivo pharmacokinetic (PK) study of eperisone in rodents, utilizing Eperisone-d10 hydrochloride for accurate bioanalysis of plasma samples.

Experimental Protocol

1. Animal Dosing and Sampling:

  • Animals: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Dosing: Administer a single oral dose of Eperisone hydrochloride (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

2. Bioanalysis:

  • Analyze the plasma samples for eperisone concentration using the validated LC-MS/MS method described in Application 1, with Eperisone-d10 hydrochloride as the internal standard.

3. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation

Table 3: Key Pharmacokinetic Parameters of Eperisone in Rats

ParameterUnitValue (to be determined)
Cmax ng/mL
Tmax h
AUC(0-t) ngh/mL
AUC(0-inf) ngh/mL
h
CL/F mL/h/kg
Vd/F L/kg

Logical Relationship Diagram

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis dosing Oral Dosing of Eperisone sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis with Eperisone-d10 HCl plasma_prep->lcms pk_params Calculation of PK Parameters lcms->pk_params

Caption: In vivo pharmacokinetic study workflow.

Conclusion

Eperisone-d10 hydrochloride is an indispensable tool for the accurate and precise quantification of eperisone in various DMPK assays. Its use as an internal standard effectively mitigates analytical variability, leading to high-quality, reliable data that is essential for making informed decisions in drug development. The protocols and data presented herein provide a solid foundation for the implementation of Eperisone-d10 hydrochloride in your research.

References

Application Note: Quantitative Analysis of Eperisone in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated method for the sensitive and selective quantification of Eperisone (B1215868) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a splitless injection technique to minimize thermal degradation of the analyte. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Eperisone is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity. Accurate and reliable quantification of Eperisone in biological matrices is crucial for pharmacokinetic and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of drugs in complex biological fluids. This document provides a detailed protocol for the analysis of Eperisone in human plasma. A key consideration in the development of this method is the thermal lability of Eperisone, which can lead to degradation during GC analysis.[1][2] To address this, the method has been optimized to reduce heat decomposition by using a splitless injector and a shortened capillary column.[3]

Experimental

  • Eperisone Hydrochloride (Reference Standard)

  • Internal Standard (IS) (e.g., Tolperisone or other suitable compound)

  • Methanol (HPLC Grade)

  • Diethyl ether (Analytical Grade)

  • Cyclohexane (Analytical Grade)

  • Saturated Sodium Bicarbonate solution

  • Human Plasma (Drug-free)

  • Nitrogen gas (High Purity)

A gas chromatograph equipped with a mass selective detector was used for the analysis. The following instrumental parameters are recommended:

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
InjectorSplitless, 280°C[2]
ColumnJ&W DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness or equivalent[2]
Carrier GasHelium, constant flow rate of 1.0 mL/min[2]
Oven Temperature ProgramInitial 180°C for 4 min, ramp at 25°C/min to 250°C, hold for necessary time[2]
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Impact (EI)[1][2]
Ion Source Temperature220°C[2]
Interface Temperature280°C[2]
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Eperisone: 98 (Quantifier), 259 (Qualifier)[2][3][4]. Internal Standard: To be determined based on IS used.

A liquid-liquid extraction (LLE) method is employed for the extraction of Eperisone from human plasma.

  • Pipette 1.0 mL of human plasma into a clean glass test tube.

  • Add a known amount of the internal standard solution.

  • Add 1.0 mL of saturated sodium bicarbonate solution to alkalize the sample.[5]

  • Add 5.0 mL of a diethyl ether-cyclohexane (1:1, v/v) mixture as the extraction solvent.[5]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[5]

  • Reconstitute the residue in 100 µL of methanol.

  • Inject 1 µL of the reconstituted sample into the GC-MS system.

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

The method demonstrated excellent linearity over the concentration range of 0.2 to 40 ng/mL in human plasma.[3] The limit of detection (LOD) was determined to be 0.5 ng/mL, and the limit of quantification (LOQ) was 0.2 ng/mL.[3][6]

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviations (RSDs) for both intra- and inter-day precision were less than 12.6% and 12.5% respectively.[6] The accuracy of the method ranged from 95.0% to 98.3%.[6]

Quantitative Data Summary

ParameterResultReference
Linearity Range0.2 - 40 ng/mL[3]
2 - 2500 ng/mL[6]
Limit of Detection (LOD)0.5 ng/mL[6]
Limit of Quantification (LOQ)0.2 ng/mL[3]
Intra-day Precision (%RSD)< 12.6%[6]
Inter-day Precision (%RSD)< 12.5%[6]
Accuracy95.0% - 98.3%[6]
Extraction Recovery92.8% - 96.0%[6]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1.0 mL Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Alkalize Add Saturated NaHCO3 Add_IS->Alkalize Add_Solvent Add Diethyl Ether: Cyclohexane (1:1) Alkalize->Add_Solvent Vortex Vortex Mix (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (N2) Separate->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Detect_MS Mass Spectrometric Detection (SIM) Separate_GC->Detect_MS Integrate Peak Integration Detect_MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Eperisone Concentration Calibrate->Quantify

Caption: GC-MS workflow for Eperisone detection.

Discussion

The described GC-MS method provides a reliable and sensitive approach for the quantification of Eperisone in human plasma. The sample preparation procedure is straightforward, and the chromatographic conditions are optimized to prevent thermal degradation, ensuring accurate results. The validation data confirms that the method meets the requirements for bioanalytical applications. The use of a specific ion (m/z 98) for quantification in SIM mode enhances the selectivity of the method, minimizing interference from endogenous plasma components.[3]

Conclusion

This application note presents a detailed and validated GC-MS protocol for the determination of Eperisone in human plasma. The method is suitable for routine use in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of Eperisone.

References

Application Notes and Protocols for Eperisone-d10 in Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eperisone (B1215868) is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1] Understanding its distribution within various tissues is crucial for optimizing its therapeutic efficacy and safety profile. Eperisone-d10, a deuterated analog of Eperisone, serves as a valuable tool in pharmacokinetic and tissue distribution studies. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise quantification by mass spectrometry and differentiation from the endogenous or non-labeled drug. This document provides detailed application notes and protocols for conducting tissue distribution studies of Eperisone-d10 in preclinical animal models.

Eperisone is known to be rapidly absorbed and eliminated after oral administration.[2][3] It undergoes extensive first-pass metabolism in the liver, with metabolites primarily excreted through the kidneys.[1] Its mechanism of action involves the inhibition of mono- and polysynaptic reflexes in the spinal cord and vasodilation, which improves blood flow to muscles.[1]

Data Presentation

The following table summarizes hypothetical quantitative data for the tissue distribution of Eperisone-d10 in a rat model following a single oral dose. This data is illustrative and intended to provide researchers with an example of expected outcomes from the described protocols.

TissueConcentration (ng/g or ng/mL) at 1hConcentration (ng/g or ng/mL) at 4hConcentration (ng/g or ng/mL) at 12h
Plasma150505
Brain3010<1
Spinal Cord45152
Skeletal Muscle2007510
Liver50015020
Kidney45012015
Heart80253
Lung120405
Adipose Tissue9010030

Note: These values are for illustrative purposes only and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Animal Model and Dosing
  • Animal Model: Male Sprague-Dawley rats (250-300g) are recommended. Animals should be acclimatized for at least one week before the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Dosing Preparation: Prepare a formulation of Eperisone-d10 suitable for oral gavage (e.g., suspension in 0.5% carboxymethylcellulose).

  • Dosing: Administer a single oral dose of Eperisone-d10 (e.g., 10 mg/kg) to the rats. A cohort of animals should be used for each time point.

Protocol 2: Tissue Collection
  • Time Points: Collect samples at various time points post-dosing to characterize the absorption, distribution, and elimination phases (e.g., 1, 4, 12, and 24 hours).

  • Anesthesia and Euthanasia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane) at the designated time points. Perform euthanasia via cardiac puncture followed by cervical dislocation.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma.

  • Tissue Harvesting: Immediately following euthanasia, perfuse the animals with cold saline to remove residual blood from the tissues. Dissect and collect the following tissues: brain, spinal cord, skeletal muscle, liver, kidney, heart, lung, and adipose tissue.

  • Sample Handling: Rinse the collected tissues with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store all plasma and tissue samples at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis
  • Tissue Homogenization: Homogenize the weighed tissue samples in a suitable buffer to create a uniform mixture.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate Eperisone-d10 from the plasma and tissue homogenates.[4][5] A suitable internal standard (e.g., a different deuterated analog or a structurally similar compound) should be added before extraction.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5]

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid).

    • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify Eperisone-d10 and the internal standard. The specific mass transitions for Eperisone-d10 will be higher than that of non-labeled Eperisone due to the deuterium atoms.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Sprague-Dawley Rats C Oral Administration of Eperisone-d10 A->C B Prepare Eperisone-d10 Dosing Solution B->C D Collect Blood and Tissues at Timed Intervals C->D Time Points E Sample Processing: Homogenization & Extraction D->E F LC-MS/MS Analysis E->F G Data Quantification and Pharmacokinetic Modeling F->G G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Eperisone_d10 Eperisone-d10 Hydroxylation Hydroxylation Eperisone_d10->Hydroxylation CYP450 (KIE possible) N_dealkylation N-dealkylation Eperisone_d10->N_dealkylation CYP450 (KIE possible) Ketone_reduction Ketone Reduction Eperisone_d10->Ketone_reduction Glucuronidation Glucuronidation Hydroxylation->Glucuronidation N_dealkylation->Glucuronidation Ketone_reduction->Glucuronidation Metabolites Excreted Metabolites Glucuronidation->Metabolites

References

Troubleshooting & Optimization

Eperisone LC-MS/MS Analysis: A Technical Support Guide to Overcoming Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression in Eperisone (B1215868) LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Eperisone LC-MS/MS analysis?

Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample (e.g., plasma, urine) reduce the ionization efficiency of Eperisone in the mass spectrometer's ion source.[1] This leads to a decreased analyte signal, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Given that Eperisone often needs to be measured at low concentrations in complex biological matrices due to its low bioavailability, mitigating ion suppression is critical for reliable pharmacokinetic studies.[4][5]

Q2: What are the common causes of ion suppression in Eperisone bioanalysis?

The primary causes of ion suppression in Eperisone LC-MS/MS analysis are endogenous matrix components that co-elute with the analyte.[6] These can include:

  • Phospholipids (B1166683): Abundant in plasma and serum samples, phospholipids are a major source of ion suppression in electrospray ionization (ESI).[7]

  • Salts and Buffers: High concentrations of salts from the sample or mobile phase can interfere with the ionization process.

  • Other Endogenous Molecules: Lipids, proteins, and metabolites present in the biological matrix can also contribute to ion suppression.

The choice of sample preparation technique and chromatographic conditions significantly impacts the extent of ion suppression.[7][8]

Q3: How can I detect ion suppression in my Eperisone analysis?

A common method to identify and locate regions of ion suppression is the post-column infusion experiment .[9][10] In this technique, a constant flow of Eperisone solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the constant Eperisone signal indicates a region where co-eluting matrix components are causing ion suppression.[9]

Another method is to compare the peak area of Eperisone in a standard solution prepared in a neat solvent to the peak area of Eperisone spiked into a blank, extracted matrix sample at the same concentration. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[11]

Troubleshooting Guide: Overcoming Ion Suppression

If you suspect ion suppression is affecting your Eperisone LC-MS/MS analysis, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate Your Sample Preparation Method

Inadequate sample cleanup is a leading cause of ion suppression.[6] The choice of sample preparation method is crucial for removing interfering matrix components.[7][8][12]

Common Sample Preparation Techniques for Eperisone:

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[13] However, it is generally less effective at removing phospholipids and other matrix components, which can lead to significant ion suppression.[8]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by partitioning Eperisone into an immiscible organic solvent.[14] This method is effective at removing many interfering substances.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences, providing the cleanest extracts.[12] It can be tailored to selectively isolate Eperisone while washing away a broad range of interfering compounds.

Experimental Protocol: Comparative Evaluation of Sample Preparation

To determine the best sample preparation method for your specific matrix, perform the following experiment:

  • Prepare three sets of blank biological matrix samples.

  • Spike a known concentration of Eperisone into each set.

  • Process one set with PPT, one with LLE, and one with SPE.

  • Analyze the extracted samples by LC-MS/MS.

  • Compare the peak areas and signal-to-noise ratios for Eperisone from each method. The method yielding the highest and most consistent signal is likely the most effective at reducing ion suppression.

Data Presentation: Comparison of Sample Preparation Methods for Eperisone

Sample Preparation MethodReported Recovery of EperisoneKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Not explicitly reported for Eperisone, but generally lower than LLE and SPE.Simple, fast, and inexpensive.Less effective at removing matrix components, prone to ion suppression.[8]
Liquid-Liquid Extraction (LLE) ~91.7%[4]Good removal of phospholipids and salts.Can be more time-consuming and require larger solvent volumes.
Solid-Phase Extraction (SPE) ~98.6%[4][5][14]Provides the cleanest extracts, significantly reduces ion suppression.[12]Can be more expensive and require method development.
Step 2: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic separation. The goal is to chromatographically resolve Eperisone from the co-eluting, suppressing matrix components.[9]

Strategies for Chromatographic Optimization:

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl (B1667301) column) can alter the elution profile of both Eperisone and interfering compounds.

  • Modify the Mobile Phase: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile), pH, or buffer additives can change the selectivity of the separation.

  • Adjust the Gradient Profile: A shallower gradient can improve the resolution between Eperisone and interfering peaks.

Experimental Protocol: Optimizing Chromatography

  • Using the cleanest sample extract from Step 1, inject the sample onto different LC columns and with varying mobile phase compositions.

  • Monitor the retention time of Eperisone and the regions of ion suppression (identified through post-column infusion).

  • Select the conditions that provide the greatest separation between the Eperisone peak and the zones of ion suppression.

Step 3: Consider Alternative Ionization Techniques

While Electrospray Ionization (ESI) is commonly used for Eperisone analysis, it is more susceptible to ion suppression than other ionization methods.[2][7] If significant ion suppression remains after optimizing sample preparation and chromatography, consider the following:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to matrix effects from non-volatile salts and phospholipids.

  • Atmospheric Pressure Photoionization (APPI): APPI can also offer reduced susceptibility to ion suppression for certain compounds.

The feasibility of using these alternative ionization sources will depend on the chemical properties of Eperisone and the available instrumentation.

Visualization of Workflows

Below are diagrams illustrating the troubleshooting workflow and sample preparation processes.

Troubleshooting_Workflow start Start: Ion Suppression Suspected step1 Step 1: Evaluate and Optimize Sample Preparation Method start->step1 step2 Step 2: Optimize Chromatographic Conditions step1->step2 Suppression Persists end_success Problem Resolved step1->end_success Suppression Resolved step3 Step 3: Consider Alternative Ionization Techniques step2->step3 Suppression Persists step2->end_success Suppression Resolved step3->end_success Suppression Resolved end_fail Consult Instrument Specialist step3->end_fail Suppression Persists

Caption: A logical workflow for troubleshooting ion suppression in Eperisone LC-MS/MS analysis.

Sample_Preparation_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Acetonitrile to Plasma Sample ppt2 Vortex and Centrifuge ppt1->ppt2 ppt3 Analyze Supernatant ppt2->ppt3 lle1 Add Extraction Solvent to Plasma Sample lle2 Vortex and Centrifuge lle1->lle2 lle3 Evaporate and Reconstitute Organic Layer lle2->lle3 spe1 Condition SPE Cartridge spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Eperisone spe3->spe4

Caption: A comparison of common sample preparation workflows for Eperisone analysis.

References

Troubleshooting poor peak shape with Eperisone-d10 internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eperisone-d10 Internal Standard

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Eperisone (B1215868) and its internal standard, Eperisone-d10.

Frequently Asked Questions (FAQs) for Poor Peak Shape

Q1: Why is my Eperisone-d10 peak tailing?

Peak tailing is the most common peak shape issue for Eperisone and other basic, amine-containing compounds. It is characterized by an asymmetrical peak where the latter half is broader than the front half. The primary cause is often secondary-site interactions between the positively charged Eperisone-d10 molecule and negatively charged residual silanol (B1196071) groups on the surface of silica-based LC columns.[1][2] This interaction provides an additional retention mechanism beyond the intended reversed-phase partitioning, causing some molecules to elute later and resulting in a "tail."[2]

Other potential causes for tailing that can affect some or all peaks in a chromatogram include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Eperisone, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated, leading to poor peak shape.[3][4]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[1][4][5]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[4][6]

Q2: My Eperisone peak shape is good, but the Eperisone-d10 peak is poor. What could be the cause?

While Eperisone and Eperisone-d10 are expected to have very similar chromatographic behavior, minor differences can sometimes lead to variations in peak shape. Here are a few possibilities:

  • Co-elution with an Interference: The Eperisone-d10 peak may be co-eluting with a low-level interference that is not present at the retention time of Eperisone.

  • Concentration Effects: The concentration of the internal standard might be significantly different from the analyte, potentially leading to on-column issues for one but not the other.

  • Isotopic Effects: While generally minimal in HPLC, subtle isotopic effects could slightly alter the interaction of Eperisone-d10 with the stationary phase compared to Eperisone.

Q3: Can the sample solvent affect the peak shape of Eperisone-d10?

Yes, the composition of the sample solvent can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting or splitting.[6][7] It is always recommended to dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[5]

Q4: What are the ideal mobile phase conditions for analyzing Eperisone and Eperisone-d10?

Based on published methods, reversed-phase chromatography with a C18 column is commonly used for Eperisone analysis.[8][9][10][11] To achieve good peak shape for this basic compound, the mobile phase is typically acidic to ensure that Eperisone and its internal standard are consistently protonated and to minimize interactions with silanol groups.[3] Common mobile phase additives include formic acid or ammonium (B1175870) acetate.[2][9][11]

Troubleshooting Guides

Systematic Troubleshooting of Peak Tailing

If you observe peak tailing for Eperisone-d10, follow this systematic approach to diagnose and resolve the issue.

Step 1: Assess the Scope

Determine if only the Eperisone-d10 peak is tailing or if all peaks in the chromatogram are affected.

  • All peaks tailing: This often points to a system-wide issue such as extra-column volume, a column void, or a partially blocked frit.[12][13]

  • Only Eperisone and Eperisone-d10 peaks tailing: This suggests a chemical interaction with the stationary phase.

Step 2: Optimize the Mobile Phase

The mobile phase pH is critical for controlling the peak shape of basic compounds like Eperisone.

  • Acidify the Mobile Phase: Prepare a fresh mobile phase with 0.1% formic acid in both the aqueous and organic components.[2] This will lower the pH and protonate the silanol groups on the column, reducing secondary interactions.

  • Introduce a Buffer: If acidification alone is not sufficient, a buffer can help maintain a consistent pH. A mobile phase containing 10 mM ammonium acetate, with the pH adjusted to around 3.9 with acetic acid, has been shown to be effective for Eperisone analysis.[9][11]

Step 3: Check the Column's Health

  • Flush the Column: Contaminants from the sample matrix can accumulate on the column and cause peak tailing.[5][6] Follow the manufacturer's instructions for column flushing.

  • Replace the Guard Column: If you are using a guard column, it may be contaminated and should be replaced.[6]

  • Try a New Column: If the problem persists, the analytical column may be degraded and need replacement.[3][5] Consider using a column with a highly end-capped stationary phase to minimize silanol interactions.[1]

Step 4: Review Sample and Injection Parameters

  • Reduce Injection Volume/Concentration: Column overload can lead to peak tailing.[4][6] Try injecting a smaller volume or diluting the sample.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[6][7]

Data Presentation: Typical LC-MS Parameters for Eperisone Analysis

The following table summarizes typical experimental conditions found in the literature for the analysis of Eperisone. These can be used as a starting point for method development and troubleshooting.

ParameterTypical ConditionsReference(s)
Column Reversed-phase C18[8][9][10][11]
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate (pH ~3.9)[2][9][11]
Mobile Phase B Acetonitrile or Methanol (often with the same additive as A)[2][9][10]
Internal Standard Tolperisone, Buflomedil, or a deuterated analog like Eperisone-d10[8][9][14]
Detection ESI+ Tandem Mass Spectrometry (MS/MS)[8][9][15]

Experimental Protocols

Protocol for Mobile Phase Optimization
  • Establish a Baseline: Prepare a mobile phase of A: Water and B: Acetonitrile. Run your standard gradient method and acquire data for an Eperisone-d10 standard. Observe the baseline peak shape and note the asymmetry factor.

  • Acidify the Mobile Phase: Prepare fresh mobile phase A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. Equilibrate the column with the new mobile phase for at least 10 column volumes. Inject the Eperisone-d10 standard and acquire data. Compare the peak shape to the baseline. Tailing should be reduced.[2]

  • Introduce a Buffer: If tailing persists, prepare mobile phase A: Water with 10 mM Ammonium Acetate + Acetic Acid to pH 3.9 and B: Acetonitrile.[9][11] Equilibrate the column thoroughly. Inject the standard and acquire data.

  • Analysis: Compare the peak asymmetry, retention time, and signal intensity from each step to determine the optimal mobile phase composition.

Mandatory Visualization

Below is a troubleshooting workflow to guide you through resolving poor peak shape for Eperisone-d10.

G A Poor Peak Shape Observed for Eperisone-d10 B Are all peaks affected? A->B C Check for System-Wide Issues: - Extra-column volume - Leaks - Column void/frit blockage B->C Yes D Peak shape issue is likely compound-specific. B->D No E Optimize Mobile Phase: - Add 0.1% Formic Acid - Use a buffer (e.g., 10mM Ammonium Acetate, pH ~3.9) C->E D->E F Did peak shape improve? E->F G Check Column Health: - Flush column - Replace guard column - Try a new, end-capped column F->G No K Problem Solved F->K Yes H Did peak shape improve? G->H I Review Injection Parameters: - Reduce injection volume/concentration - Match sample solvent to mobile phase H->I No H->K Yes J Did peak shape improve? I->J J->K Yes L Contact Technical Support J->L No

Caption: Troubleshooting workflow for poor peak shape of Eperisone-d10.

References

Technical Support Center: Eperisone-d10 Hydrochloride Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Eperisone-d10 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for Eperisone-d10 hydrochloride?

A1: While specific parameters should be optimized for your instrument, you can use the known parameters for Eperisone as a starting point. The most common transition for Eperisone is m/z 260 → 98.[1][2] For Eperisone-d10 hydrochloride, the precursor ion will be shifted by +10 Da. Therefore, a good starting point for the precursor ion is m/z 270. The product ion is likely to remain the same or be shifted depending on the location of the deuterium (B1214612) labels. It is recommended to perform a precursor ion scan for m/z 98 and a product ion scan for m/z 270 to determine the optimal transitions.

Q2: How can I optimize the collision energy and other MS parameters for Eperisone-d10 hydrochloride?

A2: To optimize MS parameters, you can follow a systematic approach. Infuse a standard solution of Eperisone-d10 hydrochloride directly into the mass spectrometer. Vary the collision energy in small increments while monitoring the intensity of the desired product ion to find the optimal setting that yields the highest and most stable signal. Similarly, optimize other parameters like declustering potential (DP), entrance potential (EP), and cell exit potential (CXP) to maximize the analyte signal.

Q3: What is a suitable sample preparation method for analyzing Eperisone-d10 hydrochloride in plasma?

A3: A common and effective method is liquid-liquid extraction (LLE). One reported method for Eperisone involves making the plasma sample alkaline with a saturated potassium carbonate solution, followed by extraction with diethyl ether.[1] Another approach is protein precipitation, which is a simpler but potentially less clean method. The choice of method may depend on the required sensitivity and the complexity of the sample matrix.

Q4: I am observing a weak or no signal for Eperisone-d10 hydrochloride. What are the potential causes and solutions?

A4: A weak or absent signal can be due to several factors. First, verify the infusion of your analyte and the instrument's spray stability.[3] Check for potential clogs in the sample flow path.[4] Ensure that your sample preparation is efficient and that you are using the correct MRM transition. It is also crucial to confirm that the mass spectrometer is properly calibrated.[3] If using electrospray ionization (ESI), ensure the mobile phase composition is suitable for efficient ionization; for example, the addition of volatile buffers like ammonium (B1175870) acetate (B1210297) or formate (B1220265) can enhance spray stability and ionization.[5]

Q5: My results show high variability. How can I improve the reproducibility of my measurements?

A5: High variability can stem from inconsistencies in sample preparation, instrument instability, or matrix effects. To improve reproducibility, ensure precise and consistent execution of the sample preparation protocol. Use an appropriate internal standard, such as a stable isotope-labeled version of the analyte, if available. Regularly clean the ion source to prevent contamination buildup.[5] Also, monitor system suitability by injecting quality control (QC) samples at regular intervals throughout your analytical run.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause: Incompatible mobile phase pH, secondary interactions with the stationary phase, or column degradation.

  • Troubleshooting Steps:

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Consider using a column with a different stationary phase chemistry.

    • If the column is old, replace it with a new one.

Issue 2: High Background Noise or Carryover
  • Possible Cause: Contaminated mobile phase, dirty ion source, or carryover from the autosampler.[3]

  • Troubleshooting Steps:

    • Prepare fresh mobile phase using high-purity solvents.

    • Clean the ion source components, including the capillary and skimmer.

    • Implement a robust needle wash protocol for the autosampler, potentially using a stronger solvent than the mobile phase.[3]

Quantitative Data Summary

Table 1: Recommended MRM Transitions for Eperisone

AnalytePrecursor Ion (m/z)Product Ion (m/z)Citation
Eperisone26098[1][2]

Table 2: Suggested Initial MS Parameters for Optimization

ParameterSuggested Starting Range
Collision Energy (CE)15 - 40 eV
Declustering Potential (DP)40 - 80 V
Entrance Potential (EP)5 - 15 V
Cell Exit Potential (CXP)5 - 15 V

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction
  • To 500 µL of plasma, add 10 µL of the internal standard solution (Eperisone-d10 hydrochloride).

  • Add 200 µL of saturated potassium carbonate (K2CO3) solution and vortex for 5 minutes.[1]

  • Add 1.2 mL of diethyl ether, vortex thoroughly, and centrifuge to separate the layers.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Eperisone-d10 HCl (IS) plasma->add_is alkalinize Alkalinize (K2CO3) add_is->alkalinize extract Liquid-Liquid Extraction (Diethyl Ether) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject optimize Optimize MS Parameters (CE, DP, etc.) inject->optimize acquire Data Acquisition (MRM) optimize->acquire process Data Processing acquire->process troubleshooting_workflow start Weak or No Signal check_infusion Check Analyte Infusion & Spray Stability start->check_infusion check_clog Inspect for Clogs in Flow Path check_infusion->check_clog [Stable] solution_infusion Solution: Ensure proper infusion and stable spray check_infusion->solution_infusion [Unstable] verify_mrm Verify MRM Transition check_clog->verify_mrm [No Clog] solution_clog Solution: Clear any clogs check_clog->solution_clog [Clog Found] check_calibration Check MS Calibration verify_mrm->check_calibration [Correct] solution_mrm Solution: Confirm correct precursor/product ions verify_mrm->solution_mrm [Incorrect] optimize_mobile_phase Optimize Mobile Phase for Ionization check_calibration->optimize_mobile_phase [Calibrated] solution_calibration Solution: Recalibrate instrument check_calibration->solution_calibration [Not Calibrated] solution_mobile_phase Solution: Adjust mobile phase composition optimize_mobile_phase->solution_mobile_phase

References

Preventing deuterium-hydrogen back-exchange in Eperisone-d10 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) to prevent deuterium-hydrogen (D-H) back-exchange in Eperisone-d10 solutions, ensuring the isotopic integrity of the standard for accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) back-exchange and why is it a concern for Eperisone-d10?

A1: Deuterium-hydrogen back-exchange is an unintended chemical reaction where deuterium (B1214612) atoms on a labeled compound, such as Eperisone-d10, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent or sample matrix).[1][2][3] This process is a significant issue in quantitative analysis using deuterated internal standards.[2] The exchange alters the mass of the internal standard, leading to a decrease in its measured signal and a corresponding increase in the signal of the unlabeled or partially labeled compound. This can result in the inaccurate quantification of the target analyte, typically an overestimation.[2]

Q2: Where are the deuterium labels located on Eperisone-d10 and how does this affect stability?

A2: In Eperisone-d10, the ten deuterium atoms are located on the piperidine (B6355638) ring. The chemical name is 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl-d10)propan-1-one.[4] While carbon-deuterium (C-D) bonds are generally stable, the positions on the piperidine ring are adjacent (alpha) or beta to a nitrogen heteroatom. These positions can be more susceptible to exchange under certain catalytic conditions, such as the presence of acid or base, compared to deuterium on aromatic rings or simple alkyl chains.[3]

Eperisone_d10_Structure cluster_eperisone Eperisone-d10 Structure phenyl Ethylphenyl Group carbonyl C=O phenyl->carbonyl propyl Methyl-Propyl Chain carbonyl->propyl piperidine Piperidine-d10 Ring (Site of Deuterium Labels) propyl->piperidine

Caption: Chemical structure of Eperisone-d10 highlighting the deuterated ring.

Q3: What are the primary factors that promote D-H back-exchange?

A3: The rate and extent of D-H back-exchange are primarily influenced by four key factors:

  • pH: The exchange reaction is catalyzed by both acids and bases. The rate of exchange is lowest at a pH of approximately 2.5 to 2.7.[2][5][6]

  • Temperature: Higher temperatures significantly increase the kinetic rate of the exchange reaction.[1][2]

  • Solvent Composition: Protic solvents, such as water and methanol (B129727), can act as a source of protons and facilitate the exchange process.[1][2] Aprotic solvents are generally preferred when compatible with the analytical method.

  • Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (high temperature, extreme pH, protic solvents), the greater the extent of back-exchange will be.[2]

Back_Exchange_Factors center D-H Back-Exchange in Eperisone-d10 temp High Temperature temp->center ph Extreme pH (Acidic or Basic) ph->center solvent Protic Solvents (e.g., H2O, MeOH) solvent->center time Extended Exposure Time time->center

Caption: Key factors that accelerate deuterium-hydrogen back-exchange.

Troubleshooting Guide

Q4: My deuterated internal standard (Eperisone-d10) signal is decreasing during an LC-MS sequence. What are the likely causes and solutions?

A4: A decreasing signal for the deuterated standard over time is a classic symptom of D-H back-exchange. The table below outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps & Solutions
Back-exchange in Autosampler 1. Maintain the autosampler at a low temperature (e.g., 4°C).[2] 2. Minimize the time samples are queued in the autosampler before injection.[2] 3. Ensure the sample matrix/solvent pH is controlled, ideally near pH 2.5-4.5 if compatible with the analyte.
On-Column Exchange 1. Evaluate the stability of the standard in the mobile phase over time. 2. If compatible with the chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (~pH 2.5).[2] 3. Consider using faster LC gradients to reduce the residence time on the column.[2] 4. Explore sub-zero temperature chromatography if equipment permits.[7][8]
Improper Solution Storage 1. Prepare fresh working solutions daily.[1] 2. Store stock solutions in an appropriate solvent (e.g., methanol or acetonitrile) at -20°C or lower for long-term stability.[1] 3. Ensure vials are tightly sealed and protected from light.[1]
Contamination in LC System 1. Thoroughly flush the entire LC system, including the column, with a suitable cleaning solution to remove any residual acidic or basic contaminants.[2] 2. Dedicate columns and tubing for analyses using deuterated standards where feasible.[2]

Quantitative Data Summary

The following tables provide a semi-quantitative overview of how pH and temperature affect the relative rate of D-H back-exchange, based on general principles of the reaction.

Table 1: Relative Effect of pH on D-H Back-Exchange Rate

Solution pH Relative Exchange Rate Recommendation
< 2.0High (Acid-catalyzed)Avoid unless necessary for chromatography.
2.5 - 3.0 Minimum Optimal pH range for quenching and analysis. [2][6][9]
4.0 - 6.0Low to ModerateAcceptable range for many applications.
7.0 (Neutral)ModerateExchange can occur; minimize exposure time.
> 8.0High (Base-catalyzed)Avoid. Base catalysis is often very efficient.[3]

Table 2: Relative Effect of Temperature on D-H Back-Exchange Rate

Temperature Relative Exchange Rate Recommendation
-20°CVery LowIdeal for long-term storage of stock solutions.[1]
0 - 4°CLowRecommended for sample preparation and autosampler storage.[2][10]
20-25°C (Room Temp)ModerateMinimize time at this temperature. Exchange is significant over hours.
> 40°CHigh to Very HighAvoid. Greatly accelerates back-exchange.[2]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparation of Eperisone-d10 Stock and Working Solutions
  • Equilibration: Before opening, allow the vial containing neat or solution Eperisone-d10 to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Stock Solution Preparation:

    • Use a calibrated micro-pipette or syringe for accurate solvent addition.

    • Dissolve the standard in a suitable solvent. Methanol is commonly used for stock solutions.[1] Ensure the final concentration is accurately known.

    • Vortex and/or sonicate briefly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Transfer the stock solution to a labeled, airtight amber vial to protect from light.[1]

    • Store at -20°C or below for long-term stability.[1]

  • Working Solution Preparation:

    • Prepare working solutions fresh as needed.[1]

    • Allow the stock solution to equilibrate to room temperature before use.

    • Dilute the stock solution to the final desired concentration using the appropriate solvent or matrix (e.g., mobile phase or a surrogate matrix).

    • If using an aqueous matrix, ensure the pH is controlled as discussed above.

Protocol 2: Assessing the Stability of Eperisone-d10 in a New Analytical Matrix

This protocol helps determine if significant back-exchange occurs in your specific sample matrix or LC mobile phase over the course of a typical analytical run.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Time-Course Analysis cluster_data 4. Data Review prep Prepare Eperisone-d10 working solution in the test matrix (e.g., plasma, mobile phase) aliquot Aliquot samples into multiple vials for time-point analysis prep->aliquot incubate Store aliquots under intended analytical conditions (e.g., 4°C for autosampler, 25°C for benchtop) aliquot->incubate sample Analyze samples at defined time points (e.g., T=0, 2, 4, 8, 12, 24 hours) incubate->sample lcsms Inject into LC-MS system sample->lcsms analyze Monitor the ion ratio of Eperisone-d10 to any lower mass isotopologues (e.g., d9, d8) lcsms->analyze conclusion A significant change in the ratio over time indicates back-exchange is occurring analyze->conclusion

Caption: Experimental workflow for testing Eperisone-d10 stability.

References

Improving sensitivity and limit of detection for Eperisone quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Eperisone (B1215868). Our goal is to help you improve the sensitivity and limit of detection (LOD) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying Eperisone in biological matrices?

The most sensitive methods for Eperisone quantification are typically based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer very low limits of detection, often in the picogram per milliliter (pg/mL) range, which is crucial due to Eperisone's low plasma concentrations resulting from extensive first-pass metabolism.[1][2] One validated LC-MS/MS method has achieved a limit of detection of 0.1 pg/mL.[3][4]

Q2: How can I improve the extraction recovery of Eperisone from plasma samples?

Optimizing the sample preparation and extraction procedure is critical for improving recovery. For plasma samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.

  • For LLE , using a mixture of diethyl ether and cyclohexane (B81311) (1:1, v/v) after alkalizing the plasma with saturated sodium bicarbonate solution has been shown to yield high extraction recovery (mean of 91.7 ± 6.6%).[1]

  • For SPE , monolithic spin columns, such as MonoSpin C18, have demonstrated high extraction recovery of over 98.6%.[5][6]

Q3: What are the typical mass transitions (MRM) for Eperisone and a suitable internal standard in LC-MS/MS analysis?

For Eperisone, the common precursor ion ([M+H]+) is m/z 260, which fragments to a product ion of m/z 98. A suitable internal standard (IS) is Tolperisone, with a mass transition of m/z 246 → m/z 98.[2][3][4] The use of a stable isotope-labeled internal standard, if available, is generally the best practice to account for matrix effects and variations in instrument response.

Troubleshooting Guide

Issue 1: Poor Sensitivity / High Limit of Detection (LOD)

  • Question: My assay is not sensitive enough to detect Eperisone at the lower concentrations required for pharmacokinetic studies. What can I do?

  • Answer:

    • Optimize Sample Preparation: Ensure your extraction method is efficient. For plasma, consider using a liquid-liquid extraction with diethyl ether:cyclohexane (1:1, v/v) after basifying the sample with sodium bicarbonate.[1] Alternatively, solid-phase extraction with a C18 column can provide high recovery.[5][6]

    • Enhance Ionization Efficiency: Work in the positive electrospray ionization (ESI) mode.[2] Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for Eperisone.

    • Refine Mass Spectrometry Parameters: Use Multiple Reaction Monitoring (MRM) for detection.[3][4] Ensure the collision energy is optimized for the m/z 260 → 98 transition to get the highest fragment ion intensity.

    • Improve Chromatographic Separation: Use a C18 reversed-phase column.[1][2] A good peak shape and separation from matrix components will improve the signal-to-noise ratio. Experiment with the mobile phase composition; a common starting point is a mixture of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer.[1]

Issue 2: High Background Noise or Matrix Effects

  • Question: I am observing high background noise and suspect matrix effects are suppressing the Eperisone signal. How can I mitigate this?

  • Answer:

    • Improve Sample Cleanup: A more rigorous sample preparation method can reduce matrix components. If you are using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample.

    • Optimize Chromatography: Ensure that Eperisone is chromatographically separated from the bulk of the matrix components. Adjusting the gradient of the mobile phase can help elute interfering substances at different retention times.

    • Use an Appropriate Internal Standard: A co-eluting internal standard, preferably a stable isotope-labeled version of Eperisone, can help compensate for matrix-induced ionization suppression or enhancement. Tolperisone is a commonly used structural analog.[2][3][4]

    • Evaluate Different Ionization Sources: If available, try an atmospheric pressure chemical ionization (APCI) source, as it can sometimes be less susceptible to matrix effects for certain compounds compared to ESI.

Issue 3: Poor Reproducibility and Precision

  • Question: My results for quality control samples are not consistent between runs. What are the likely causes and solutions?

  • Answer:

    • Standardize Sample Preparation: Inconsistent sample preparation is a major source of variability. Ensure that all steps, including pipetting volumes, mixing times, and evaporation steps, are performed consistently for all samples, standards, and quality controls.

    • Ensure Internal Standard is Added Correctly: The internal standard should be added early in the sample preparation process to account for variability in extraction and processing. Ensure the concentration of the IS is appropriate and that it is added with a precise and calibrated pipette.

    • Check for System Stability: Before running your samples, perform system suitability tests to ensure the LC-MS/MS system is stable. Monitor retention time, peak area, and peak shape of a standard injection.

    • Validate the Method Thoroughly: A fully validated method according to regulatory guidelines (e.g., FDA or ICH) will have established parameters for precision and accuracy. If you are developing a new method, ensure you assess intra- and inter-day precision.[3][4]

Quantitative Data Summary

The following tables summarize the performance of various published methods for Eperisone quantification.

Table 1: Comparison of LC-MS/MS Methods for Eperisone Quantification

ParameterMethod 1Method 2Method 3
Instrumentation LC-ESI-MSLC/MS/MSLC-ESI-MS/MS
Matrix Human PlasmaHuman SerumHuman Plasma
Sample Preparation Liquid-Liquid ExtractionSPE (MonoSpin C18)Solvent Extraction
Internal Standard BuflomedilNot SpecifiedTolperisone
Linear Range 0.02 - 20 ng/mL1 - 500 ng/mL0.01 - 10.0 ng/mL
LOD Not Specified0.5 ng/mL0.1 pg/mL
LOQ 0.02 ng/mL1 ng/mL0.01 ng/mL
Extraction Recovery 91.7 ± 6.6%>98.6%98.6 ± 7.2%
Reference [1][5][6][3][4]

Experimental Protocols

Protocol 1: High-Sensitivity LC-ESI-MS/MS Method for Eperisone in Human Plasma [2][3][4]

This protocol is based on a highly sensitive method with an LOD of 0.1 pg/mL.

1. Sample Preparation (Solvent Extraction): a. To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (Tolperisone, 5 ng/mL). b. Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and cyclohexane, 1:1 v/v). c. Vortex for 5 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase. h. Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1100 Series or equivalent.
  • Column: Xterra C18 minibore column.
  • Mobile Phase: A gradient of methanol and 10mM ammonium acetate buffer (pH 3.9).
  • Flow Rate: 0.2 mL/min.
  • Mass Spectrometer: Sciex API 3000 triple quadrupole or equivalent.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • Eperisone: m/z 260 → 98
  • Tolperisone (IS): m/z 246 → 98

Visualizations

Experimental_Workflow_LLE plasma Plasma Sample (500 µL) is Add Internal Standard (Tolperisone) plasma->is alkalize Alkalize with Sat. NaHCO3 is->alkalize extract Liquid-Liquid Extraction (diethyl ether:cyclohexane) alkalize->extract vortex Vortex & Centrifuge extract->vortex separate Collect Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for Eperisone quantification.

Troubleshooting_Sensitivity start Issue: Poor Sensitivity / High LOD check_sample_prep Is Sample Prep Optimized? start->check_sample_prep optimize_extraction Optimize Extraction Method (LLE or SPE) check_sample_prep->optimize_extraction No check_ms Are MS Parameters Optimized? check_sample_prep->check_ms Yes optimize_extraction->check_ms optimize_ms Optimize ESI Source & MRM Collision Energy check_ms->optimize_ms No check_lc Is Chromatography Optimal? check_ms->check_lc Yes optimize_ms->check_lc optimize_lc Improve Peak Shape & Separation check_lc->optimize_lc No solution Sensitivity Improved check_lc->solution Yes optimize_lc->solution

Caption: Troubleshooting guide for poor sensitivity in Eperisone analysis.

References

Technical Support Center: Stability Testing of Eperisone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stress stability testing on Eperisone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied for the forced degradation study of Eperisone hydrochloride?

A1: Forced degradation studies for Eperisone hydrochloride typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability.[1][2][3][4]

Q2: What analytical technique is most commonly used for the stability-indicating assay of Eperisone hydrochloride?

A2: The most common analytical technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3][4][5] This method allows for the separation of Eperisone hydrochloride from its degradation products.

Q3: What are the typical chromatographic conditions for the analysis of Eperisone hydrochloride and its degradation products?

A3: While specific conditions can vary, a common setup includes a C18 column as the stationary phase.[1][2][3][4] The mobile phase is often a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol).[2][4][5] The pH of the mobile phase is typically acidic, around 3 to 4.[1][2][5] Detection is usually performed at a wavelength of approximately 256-276 nm.[1][3][4][5]

Q4: How susceptible is Eperisone hydrochloride to degradation under different stress conditions?

A4: Eperisone hydrochloride shows varying degrees of degradation under different stress conditions. It is reported to be susceptible to acid, base, and oxidative degradation.[1][2][5] The extent of degradation can vary based on the strength of the stressor and the duration of exposure.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (e.g., tailing, fronting) for Eperisone hydrochloride. - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH; an acidic pH around 3.8 is often effective.[5] - Use a new or different C18 column. - Reduce the concentration of the injected sample.
Inadequate separation between Eperisone hydrochloride and its degradation products. - Mobile phase composition is not optimal. - Inappropriate column.- Modify the ratio of the organic solvent to the aqueous buffer in the mobile phase. - Try a different C18 column from another manufacturer or with different specifications.
No degradation observed under a specific stress condition. - Stress condition is not harsh enough (e.g., concentration of acid/base is too low, exposure time is too short).- Increase the concentration of the stressor (e.g., use a higher molarity of acid or base). - Extend the duration of the stress exposure. - For thermal stress, increase the temperature.[2]
Excessive degradation of Eperisone hydrochloride. - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Decrease the duration of exposure to the stress condition.
Irreproducible retention times. - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration is insufficient.- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient amount of time before injections.

Data Presentation: Summary of Degradation Data

The following table summarizes the percentage of degradation of Eperisone hydrochloride observed under various stress conditions as reported in different studies.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acidic Hydrolysis 1 N HClOvernightAmbient62.73%[2]
0.5 M HCl2 hours70°CSignificant degradation[3]
---1.4%[5]
Alkaline Hydrolysis 1 N NaOH4 hoursRoom Temperature45.32%[2]
1 M NaOH1 hour70°CSignificant degradation[3]
---4.4%[5]
Oxidative Degradation 30% H₂O₂2 hoursAmbient77.52%[2]
---2.68%[5]
Thermal Degradation Dry Heat6 hours80°C89.95% (as % remaining)[2]
---1.68%[5]
Photolytic Degradation UV light (200 watt hrs/m²) & Florescence (1.2 million Lux. hrs)-Ambient84.73% (as % remaining)[2]

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh and dissolve an appropriate amount of Eperisone hydrochloride in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).[2][5]

Forced Degradation Studies
  • Acidic Hydrolysis:

    • Take a known volume of the Eperisone hydrochloride stock solution.

    • Add an equal volume of an acidic solution (e.g., 1 N HCl).[2]

    • Keep the mixture at room temperature or reflux at an elevated temperature (e.g., 70°C) for a specified duration (e.g., overnight or for a few hours).[2][3]

    • After the specified time, neutralize the solution with an appropriate amount of a basic solution (e.g., 1 N NaOH).

    • Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Take a known volume of the Eperisone hydrochloride stock solution.

    • Add an equal volume of a basic solution (e.g., 1 N NaOH).[2]

    • Keep the mixture at room temperature or reflux at an elevated temperature (e.g., 70°C) for a specified duration (e.g., a few hours).[2][3]

    • After the specified time, neutralize the solution with an appropriate amount of an acidic solution (e.g., 1 N HCl).

    • Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.

  • Oxidative Degradation:

    • Take a known volume of the Eperisone hydrochloride stock solution.

    • Add an equal volume of an oxidizing agent (e.g., 30% H₂O₂).[2]

    • Keep the solution at room temperature for a specified duration (e.g., 2 hours), typically protected from light.[2]

    • Dilute the resulting solution with the mobile phase to the working concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid Eperisone hydrochloride powder in an oven maintained at a high temperature (e.g., 80°C) for a specified period (e.g., 6 hours).[2]

    • After exposure, allow the sample to cool to room temperature.

    • Accurately weigh the heat-treated sample, dissolve it in the mobile phase, and dilute it to the working concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid Eperisone hydrochloride powder to UV light (e.g., 200 watt hrs/m²) and fluorescent light (e.g., 1.2 million Lux hours) in a photostability chamber.[2]

    • After exposure, accurately weigh the sample, dissolve it in the mobile phase, and dilute it to the working concentration for HPLC analysis.

Visualizations

Stress_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Eperisone Hydrochloride Bulk Drug StockSolution Prepare Stock Solution (e.g., 1000 µg/mL) Start->StockSolution Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Degradation (UV/Fluorescent light) Start->Photo Acid Acid Hydrolysis (e.g., 1N HCl, 70°C) StockSolution->Acid Base Alkaline Hydrolysis (e.g., 1N NaOH, 70°C) StockSolution->Base Oxidation Oxidative Degradation (e.g., 30% H₂O₂) StockSolution->Oxidation Neutralize Neutralize (for Acid/Base Hydrolysis) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for Stress Stability Testing of Eperisone Hydrochloride.

Logical_Troubleshooting cluster_peak Peak Shape & Resolution cluster_degradation Degradation Level cluster_solutions Potential Solutions Problem Analytical Issue Encountered PoorPeak Poor Peak Shape Problem->PoorPeak PoorResolution Poor Resolution Problem->PoorResolution NoDegradation No/Low Degradation Problem->NoDegradation HighDegradation Excessive Degradation Problem->HighDegradation Sol_Peak Adjust Mobile Phase pH Change Column Reduce Sample Concentration PoorPeak->Sol_Peak Sol_Resolution Modify Mobile Phase Ratio Try Different Column PoorResolution->Sol_Resolution Sol_NoDegradation Increase Stressor Concentration Increase Exposure Time/Temp NoDegradation->Sol_NoDegradation Sol_HighDegradation Decrease Stressor Concentration Decrease Exposure Time/Temp HighDegradation->Sol_HighDegradation

Caption: Troubleshooting Logic for Eperisone HCl Stability Testing.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Eperisone using Deuterated and Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Eperisone, a centrally acting muscle relaxant. We will explore the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, which is considered the gold standard for bioanalytical assays. This will be compared with alternative methods, including LC-MS/MS with a non-deuterated internal standard and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The information presented is based on established bioanalytical method validation guidelines and published research on Eperisone analysis.

Method Comparison: Performance and Validation Parameters

The following tables summarize the typical performance characteristics and validation parameters for three different analytical methods for Eperisone.

Table 1: Quantitative Performance Comparison

ParameterLC-MS/MS with Deuterated IS (Proposed Gold Standard)LC-MS/MS with Non-Deuterated IS (e.g., Tolperisone)HPLC-UV
Linearity Range 0.01 - 10 ng/mL0.01 - 10 ng/mL[1]5 - 30 µg/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)93 to 114%[1]Typically within ±15%
Precision (%RSD) <15% (<20% at LLOQ)<8.5%[1]Typically <15%
Limit of Detection (LOD) ~0.1 pg/mL[1]0.1 pg/mL[1]0.146 µg/ml
Limit of Quantification (LOQ) 0.01 ng/mL0.01 ng/mL[1]0.443 µg/ml
Matrix Effect CompensatedPotential for variabilityLess susceptible but can occur
Extraction Recovery High and consistent91.2-110.1%[1]Variable

Table 2: Validation Parameters Comparison

Validation ParameterLC-MS/MS with Deuterated ISLC-MS/MS with Non-Deuterated ISHPLC-UV
Internal Standard Eperisone-dn (Deuterated)Tolperisone (B1682978), Tizanidine, or other structural analog[1]Not always used; if so, a structurally similar compound
Selectivity/Specificity High (based on mass-to-charge ratio)High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Robustness HighModerate to HighModerate
Throughput HighHighModerate
Application Bioanalysis (plasma, serum), pharmacokinetic studiesBioanalysis (plasma, serum), pharmacokinetic studiesPharmaceutical dosage forms, quality control

Experimental Workflows and Protocols

The use of a deuterated internal standard in an LC-MS/MS method provides the most reliable quantification by compensating for variations in sample preparation, injection volume, and matrix effects. The following diagram illustrates a typical experimental workflow for such a method.

Eperisone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Deuterated Eperisone Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation ms_detection Mass Spectrometric Detection (MRM Mode) chrom_separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Quantification using Calibration Curve ratio_calculation->calibration_curve final_concentration Determine Final Eperisone Concentration calibration_curve->final_concentration

Caption: Experimental workflow for Eperisone analysis using a deuterated internal standard with LC-MS/MS.

Detailed Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard (Proposed Gold Standard)

This protocol is based on best practices for bioanalytical method validation and adapts parameters from published Eperisone methods.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of Eperisone-dn internal standard solution (concentration to be optimized).

    • Vortex mix for 30 seconds.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Eperisone: m/z 260.2 → 98.1

      • Eperisone-dn: The specific transition would depend on the number and position of deuterium (B1214612) atoms. For example, for a d5 standard, it might be m/z 265.2 → 103.1.

    • Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.

LC-MS/MS Method with Non-Deuterated Internal Standard (Tolperisone)

This protocol is based on a published method for the determination of Eperisone in human plasma.[1]

  • Sample Preparation: Similar to the deuterated method, but using tolperisone as the internal standard.

  • Chromatographic Conditions:

    • HPLC System: As above.

    • Column: As above.

    • Mobile Phase: As above.

    • Flow Rate: As above.

    • Injection Volume: As above.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: As above.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions:

      • Eperisone: m/z 260 → 98[1]

      • Tolperisone (IS): m/z 246 → 98[1]

HPLC-UV Method

This method is suitable for the analysis of Eperisone in pharmaceutical formulations.

  • Sample Preparation:

    • Weigh and finely powder tablets.

    • Dissolve a quantity of powder equivalent to a known amount of Eperisone in a suitable solvent (e.g., methanol).

    • Dilute to the desired concentration within the calibration range.

    • Filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 3) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 257 nm.

    • Injection Volume: 20 µL.

Conclusion

The choice of an analytical method for Eperisone depends on the intended application. For bioanalytical studies requiring high sensitivity and accuracy, an LC-MS/MS method with a deuterated internal standard is the unequivocal gold standard. While methods using a non-deuterated internal standard can provide reliable results, they are more susceptible to variability from matrix effects. HPLC-UV methods are a cost-effective and robust option for the quality control of pharmaceutical formulations where the high sensitivity of MS detection is not required. The data and protocols presented in this guide provide a solid foundation for researchers to select and validate the most appropriate analytical method for their specific needs.

References

The Gold Standard for Testosterone Analysis: A Comparative Guide to C13-Labeled vs. Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of testosterone (B1683101), the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. While deuterated internal standards have been commonly employed, a growing body of evidence underscores the superiority of Carbon-13 (C13) labeled standards in mitigating analytical challenges, particularly in complex biological matrices.

This guide provides an objective, data-driven comparison of C13-labeled and deuterated internal standards for testosterone analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the query specifically mentioned Eperisone-d10, a thorough review of scientific literature did not yield evidence of its use as an internal standard for testosterone analysis. Therefore, this guide will focus on the prevalent and scientifically validated stable isotope-labeled internal standards for testosterone.

Executive Summary: The Case for C13-Labeled Standards

In isotope dilution mass spectrometry, the ideal internal standard (IS) exhibits physicochemical properties identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution is paramount for accurately compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample.

Carbon-13 labeled internal standards, where one or more 12C atoms are replaced by the heavier 13C isotope, are considered the gold standard.[1] Their physicochemical properties are virtually identical to the native testosterone, leading to perfect co-elution.[1] This ensures that both the analyte and the internal standard experience the same matrix effects, resulting in more accurate and precise quantification.[1]

Deuterated internal standards, which substitute hydrogen atoms with deuterium (B1214612), can sometimes exhibit a chromatographic "isotope effect."[1] The mass difference between hydrogen and deuterium can lead to a slight shift in retention time compared to the unlabeled analyte.[1][2] This chromatographic separation means the analyte and the internal standard may not experience the exact same matrix effects in the ion source, potentially leading to inaccuracies in quantification.[2]

Performance Comparison: C13-Labeled vs. Deuterated Testosterone

A study directly comparing the performance of different stable isotope-labeled internal standards for serum testosterone analysis by LC-MS/MS provides valuable quantitative insights. The study assessed testosterone with two deuterium atoms (D2), five deuterium atoms (D5), and three Carbon-13 atoms (C13) against a reference method that had previously shown excellent agreement using the D2 internal standard.[3][4]

Table 1: Comparison of Testosterone Quantification Using Different Internal Standards [3][4]

Internal StandardPassing-Bablok Regression Equation (vs. D2 Reference)Interpretation
Testosterone-d5 y = 0.86x + 0.04Lower results compared to the D2 reference.
Testosterone-13C3 y = 0.90x + 0.02Lower results than D2, but closer to the reference than D5.

This data indicates that the choice of internal standard significantly impacts the final quantified value.[3] While both D5 and 13C3 gave lower results than the D2 standard in this particular chromatographic system, the 13C3 internal standard provided results that were in closer agreement with the reference, highlighting its superior accuracy.[3][4]

Experimental Protocols

Accurate quantification of testosterone by LC-MS/MS relies on a robust and well-defined experimental protocol. Below are generalized methodologies for sample preparation and instrumental analysis.

Sample Preparation: Liquid-Liquid Extraction

This is a common method for extracting testosterone from serum or plasma.

  • Aliquoting and Spiking: To 100 µL of serum, calibrator, or quality control sample, add 5 µL of the internal standard solution (e.g., Testosterone-13C3 at 5 ng/mL).[5]

  • Extraction: Add 2 mL of an organic solvent mixture (e.g., 3:2 ethyl acetate:hexane), and vortex for 2 minutes to ensure thorough mixing.[5]

  • Washing: Transfer the organic layer to a clean tube and add 500 µL of 0.1 mol/L NaOH to remove interfering substances.[5]

  • Drying: Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen at room temperature.[5]

  • Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 70:30 water:methanol) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC): A C18 reverse-phase column is typically used to separate testosterone from other sample components. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is common.

  • Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity. The transitions for testosterone and its labeled internal standards are monitored. For example:

    • Testosterone: m/z 289 → 97 (quantifier) and 289 → 109 (qualifier)[6]

    • Testosterone-13C3: m/z 292 → 100 (quantifier) and 292 → 112 (qualifier)[6]

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the principle of isotope dilution mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample (100 µL) Add_IS Add Internal Standard (e.g., Testosterone-13C3) Serum->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Add_IS->LLE Wash Wash with NaOH LLE->Wash Evaporate Evaporate to Dryness Wash->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical experimental workflow for testosterone quantification.

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_standard Internal Standard Analyte Unknown Amount of Testosterone (Analyte) Mix Mix Sample and IS Analyte->Mix IS Known Amount of Testosterone-13C3 (IS) IS->Mix Process Sample Preparation (Extraction, etc.) Mix->Process Analysis LC-MS/MS Analysis Process->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify

References

Efficacy and safety comparison between Eperisone and Thiocolchicoside.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of centrally acting muscle relaxants, Eperisone (B1215868) and Thiocolchicoside are two prominent therapeutic options frequently employed in the management of musculoskeletal disorders associated with pain and muscle spasm. This guide provides a comprehensive comparison of their efficacy and safety, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Eperisone exerts its muscle relaxant effects through a multi-faceted mechanism. It primarily acts on the central nervous system, where it inhibits the mono- and polysynaptic reflexes in the spinal cord and brainstem.[1][2] This is achieved through the blockade of voltage-gated sodium and calcium channels, which reduces the excitability of neurons.[3][4] Additionally, Eperisone exhibits a vasodilatory effect by antagonizing the influx of calcium ions in vascular smooth muscles, leading to improved blood circulation in the affected muscles.[2][4][5]

Thiocolchicoside , a semi-synthetic derivative of colchicine, functions as a competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor.[3][6][7][8] By blocking the action of the inhibitory neurotransmitter GABA, it modulates spinal reflex arcs. It also demonstrates an affinity for glycine (B1666218) receptors, further contributing to its muscle relaxant properties.[6]

Signaling Pathway Diagrams

Eperisone_Mechanism cluster_neuron Presynaptic Neuron cluster_muscle Vascular Smooth Muscle Cell Action_Potential Action Potential VGSC Voltage-Gated Na+ Channel Action_Potential->VGSC VGCC Voltage-Gated Ca2+ Channel VGSC->VGCC Depolarization Neurotransmitter_Release Neurotransmitter Release VGCC->Neurotransmitter_Release Ca2+ Influx Ca_Channel_VSM L-type Ca2+ Channel Contraction Muscle Contraction Ca_Channel_VSM->Contraction Ca2+ Influx Vasodilation Vasodilation Eperisone Eperisone Eperisone->VGSC Blocks Eperisone->VGCC Blocks Eperisone->Ca_Channel_VSM Blocks

Eperisone's inhibitory action on neuronal channels and vascular smooth muscle.

Thiocolchicoside_Mechanism cluster_synapse Inhibitory Synapse GABA GABA GABAA_Receptor GABAA Receptor (Cl- Channel) GABA->GABAA_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron GABAA_Receptor->Postsynaptic_Neuron Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Postsynaptic_Neuron->Hyperpolarization Thiocolchicoside Thiocolchicoside Thiocolchicoside->GABAA_Receptor Competitively Blocks

Thiocolchicoside's competitive antagonism at the GABAA receptor.

Efficacy Comparison

Clinical studies have demonstrated that both Eperisone and Thiocolchicoside are effective in reducing pain and muscle spasm associated with conditions like acute low back pain. In a randomized controlled trial, both drugs showed significant improvements in pain scores and functional disability; however, some studies suggest Eperisone may have a slightly better efficacy and a faster onset of action.

Efficacy ParameterEperisoneThiocolchicosideSource
Pain Reduction (VAS Score) Significant reductionSignificant reduction[9]
Finger-to-Floor Distance (cm) Significant improvementSignificant improvement[9]
Lasegue's Maneuver (degrees) Significant improvementSignificant improvement[9]
Modified Oswestry Disability Index Significant reductionSignificant reduction[10]
Muscle Spasm Relief (%) 87%88%[11]

Safety and Tolerability

Both medications are generally well-tolerated, but their side effect profiles differ. Eperisone is often associated with a lower incidence of adverse events. The most commonly reported side effects for Eperisone are gastrointestinal in nature, such as nausea and abdominal discomfort. Thiocolchicoside has been linked to a higher incidence of adverse effects, including gastrointestinal issues and drowsiness.

Adverse Effect ProfileEperisoneThiocolchicosideSource
Gastrointestinal Effects Nausea, abdominal pain, gastritisNausea, gastritis[4]
Central Nervous System Effects None reported in some studiesDrowsiness, dizziness[4]
Overall Incidence of Side Effects LowerHigher[9]

Experimental Protocols

Study Design from a Comparative Clinical Trial

A prospective, open-label, randomized, two-arm, parallel-group, controlled clinical trial was conducted to compare the efficacy and tolerability of Eperisone and Thiocolchicoside in patients with acute lower back pain associated with muscle spasm.

  • Participants: 100 eligible subjects with acute lower backache and muscle spasm.

  • Intervention:

    • Group A: Eperisone hydrochloride 100 mg three times daily.

    • Group B: Thiocolchicoside 8 mg twice daily.

  • Duration: 7 days.

  • Outcome Measures:

    • Primary: Visual Analogue Scale (VAS) for pain intensity, Finger-to-Floor Distance (FFD) for spinal flexibility.

    • Secondary: Lasegue's maneuver for nerve root irritation, and Modified Schober's test for lumbar spine flexion.

  • Data Analysis: Statistical analysis was performed to compare the mean changes from baseline in the outcome measures between the two groups.

Experimental Workflow Diagram

Experimental_Workflow Start Patient Recruitment (Acute Low Back Pain) Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Start->Inclusion_Criteria Baseline_Assessment Baseline Assessment (VAS, FFD, Lasegue's, Schober's) Inclusion_Criteria->Baseline_Assessment Randomization Randomization Group_A Group A: Eperisone (100mg t.i.d.) Randomization->Group_A Group_B Group B: Thiocolchicoside (8mg b.i.d.) Randomization->Group_B Treatment 7-Day Treatment Period Group_A->Treatment Group_B->Treatment Baseline_Assessment->Randomization Follow_up_Assessment Follow-up Assessment (Day 3 & Day 7) Treatment->Follow_up_Assessment Data_Analysis Statistical Analysis Follow_up_Assessment->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

References

The Gold Standard in Bioanalysis: A Comparative Guide to Eperisone Quantification Using Eperisone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methods for the quantification of Eperisone (B1215868), a centrally acting muscle relaxant. We will delve into the performance of various techniques, highlighting the distinct advantages of using a stable isotope-labeled internal standard, Eperisone-d10, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The quantification of Eperisone in biological matrices presents a significant challenge due to its low plasma concentrations resulting from extensive first-pass metabolism. This necessitates highly sensitive and specific analytical methods. While various techniques such as high-performance liquid chromatography (HPLC) with UV detection and thin-layer chromatography (TLC)-densitometry have been employed, LC-MS/MS has emerged as the preferred method for its superior sensitivity and selectivity.

A crucial aspect of robust LC-MS/MS-based bioanalysis is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Eperisone-d10. A SIL-IS is chemically identical to the analyte and thus exhibits nearly identical behavior during extraction, chromatography, and ionization, leading to more accurate and precise results.

This guide will compare the performance of Eperisone quantification using an LC-MS/MS method with Eperisone-d10 as the internal standard against alternative methods, including LC-MS/MS with other internal standards (Tolperisone and Tizanidine), HPLC with UV detection, and TLC-densitometry.

Comparative Analysis of Analytical Methods

The following tables summarize the validation parameters for different Eperisone quantification methods. While specific public-domain data for an LC-MS/MS method using Eperisone-d10 is limited, the expected performance characteristics are included based on the established benefits of using a deuterated internal standard.

Table 1: Performance Comparison of Eperisone Quantification Methods

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (RSD %)
LC-MS/MS Eperisone-d10 Expected: Wide dynamic rangeExpected: >0.99Expected: 95-105%Expected: <5%
LC-MS/MSTolperisone0.01 - 10.0 ng/mL>0.99993 - 114%<8.5%
LC-MS/MSTizanidine1 - 500 ng/mL0.999>98.6%<14.6%
HPLC-UVNone10 - 90 µg/mL0.9942Not specifiedNot specified
TLC-DensitometryNone50 - 500 mg/L0.99499.3 ± 0.9%0.8%

Table 2: Sensitivity of Different Eperisone Quantification Methods

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantitation (LOQ)
LC-MS/MS Eperisone-d10 Expected: Low pg/mL rangeExpected: Low pg/mL range
LC-MS/MSTolperisone0.1 pg/mL0.01 ng/mL
LC-MS/MSTizanidine0.5 ng/mLNot specified
HPLC-UVNone0.645 µg/mL1.957 µg/mL
TLC-DensitometryNone40.545 mg/L121.637 mg/L

The Eperisone-d10 Advantage

The use of a deuterated internal standard like Eperisone-d10 is considered the gold standard in bioanalysis for several key reasons:

  • Co-elution with the Analyte: Eperisone-d10 has nearly identical chromatographic retention time as Eperisone, ensuring that both compounds experience the same matrix effects during elution and ionization.

  • Similar Ionization Efficiency: Being chemically identical, the analyte and the SIL-IS exhibit similar ionization responses in the mass spectrometer, leading to more accurate quantification.

  • Correction for Matrix Effects: Any suppression or enhancement of the analyte signal due to co-eluting matrix components is mirrored by the SIL-IS, allowing for effective normalization and a more accurate measurement.

  • Improved Precision and Accuracy: By effectively compensating for variations in sample preparation, injection volume, and instrument response, Eperisone-d10 significantly improves the overall precision and accuracy of the method.

While methods using other internal standards like Tolperisone or Tizanidine can provide acceptable results, these structurally analogous compounds may not perfectly mimic the behavior of Eperisone in the analytical system, potentially leading to less precise and accurate data compared to a SIL-IS. Methods without an internal standard, such as HPLC-UV and TLC-densitometry, are more susceptible to variations and are generally less sensitive and specific.

Experimental Workflows and Methodologies

A typical experimental workflow for the quantification of Eperisone in a biological matrix using LC-MS/MS with an internal standard is depicted below.

Eperisone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Eperisone-d10 (IS) Sample->Spike Addition of IS Extraction Protein Precipitation / LLE Spike->Extraction Sample Clean-up Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Ionization Electrospray Ionization (ESI) Separation->Ionization Elution Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Ion Transfer Integration Peak Area Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General workflow for Eperisone quantification by LC-MS/MS.

Detailed Experimental Protocols

1. LC-MS/MS Method with Tolperisone as Internal Standard

  • Sample Preparation: To a plasma sample, Tolperisone (internal standard) is added. The sample is then subjected to solvent extraction.

  • Chromatography: A C18 minibore column is used for separation.

  • Mass Spectrometry: Detection is performed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) with multiple reaction monitoring (MRM). The mass transitions monitored are m/z 260 → 98 for Eperisone and m/z 246 → 98 for Tolperisone.[1]

2. LC-MS/MS Method with Tizanidine as Internal Standard

  • Sample Preparation: Eperisone and Tizanidine (internal standard) stock solutions are prepared. Quality control samples are prepared by spiking drug-free human plasma. A simple protein precipitation method is used for sample extraction.[2]

  • Chromatography and Mass Spectrometry: Specific details on the chromatographic column and mass spectrometer settings are optimized for the simultaneous analysis of Eperisone and Tizanidine.

3. HPLC-UV Method

  • Sample Preparation: Standard solutions of Eperisone are prepared in the mobile phase.

  • Chromatography: A reversed-phase C18 column (e.g., HiQSil C18, 4.6 mm x 250 mm, 5 µm) is used. The mobile phase consists of a mixture of methanol (B129727) and double distilled water (pH adjusted to 3) in a 90:10 v/v ratio.[3]

  • Detection: UV detection is performed at a wavelength of 255 nm.[3]

4. TLC-Densitometry Method

  • Sample Preparation: Eperisone hydrochloride is dissolved in methanol.

  • Chromatography: A pre-coated TLC Silica Gel 60 F254 plate is used as the stationary phase. The mobile phase is a mixture of methanol and ammonium (B1175870) hydroxide (B78521) (100:1).[4]

  • Detection: Densitometric measurements of the spots are performed at 267 nm.[4]

Conclusion

The choice of an analytical method for Eperisone quantification has a significant impact on the quality and reliability of the resulting data. While various methods are available, LC-MS/MS with a stable isotope-labeled internal standard, Eperisone-d10, stands out as the most robust and reliable approach. Its ability to effectively correct for matrix effects and other analytical variabilities leads to unparalleled accuracy and precision. For researchers and drug development professionals seeking the highest quality data for their studies, the use of Eperisone-d10 is highly recommended. The comparative data presented in this guide clearly demonstrates the superiority of this method in terms of sensitivity, accuracy, and precision, making it the gold standard for Eperisone bioanalysis.

References

A Comparative Guide to the Bioequivalence of Two Eperisone Hydrochloride Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioequivalence of two distinct formulations of Eperisone (B1215868) hydrochloride tablets, a widely used muscle relaxant.[1][2] The assessment is based on pharmacokinetic data from studies involving healthy volunteers, offering valuable insights for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile Comparison

The bioequivalence of a generic (test) formulation is established by comparing its pharmacokinetic profile to that of a reference (innovator) product. The key parameters for this comparison are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize the pivotal pharmacokinetic data from various bioequivalence studies conducted on different Eperisone hydrochloride tablet formulations.

Table 1: Pharmacokinetic Parameters of Eperisone Hydrochloride Formulations (100 mg Single Dose)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (µg/L) 3 ± 42.8 ± 2.8
Tmax (h) 1.1 ± 0.41.1 ± 0.5
T½ (h) 2.8 ± 0.52.7 ± 0.4
Relative Bioavailability (%) 101 ± 13-
Data sourced from a randomized crossover study in 20 healthy volunteers.[3]

Table 2: Pharmacokinetic Parameters of Eperisone Hydrochloride Formulations (150 mg Single Dose)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (µg/L) 7.22 ± 4.637.23 ± 4.03
Tmax (h) 0.92 ± 0.120.94 ± 0.11
AUC0-t (µg·h/L) 12.61 ± 7.7913.17 ± 7.44
Relative Bioavailability (%) 94.1 ± 12.3-
Data from a randomized, 2-way crossover study in 12 healthy male volunteers.[4]

Table 3: Statistical Analysis of Bioequivalence for Sugar-Coated vs. Film-Coated 50 mg Tablets

Pharmacokinetic Parameter90% Confidence IntervalBioequivalence Acceptance Limit
AUCt 0.8275 – 1.169280.00% - 125.00%
Cmax 0.7587 – 1.165269.84% - 143.19%*
The acceptance limit for Cmax was scaled due to the high within-subject variability of the reference product.[5][6]

Experimental Protocols

The bioequivalence studies summarized above followed rigorous experimental protocols to ensure the reliability of the results.

Study Design

The studies typically employ a randomized, single-dose, open-label, crossover design.[3][4][5][6] In a two-way crossover study, healthy volunteers are randomly assigned to receive either the test or the reference formulation during the first period. After a washout period, which is a sufficient duration to ensure the complete elimination of the drug from the body, subjects receive the alternate formulation in the second period.[4] Some studies, particularly for highly variable drugs like Eperisone, may use a reference-replicated crossover design.[5][6]

Volunteer Selection

Healthy adult male volunteers are commonly recruited for these studies.[3][4][5][6] The number of volunteers can range from 12 to 36, depending on the study design and statistical considerations.[4][5][6]

Dosing and Blood Sampling

A single oral dose of the Eperisone hydrochloride tablet (e.g., 50 mg, 100 mg, or 150 mg) is administered to the volunteers.[3][4][5][6] Blood samples are collected at predetermined time points before and after dosing to characterize the drug's absorption, distribution, metabolism, and excretion.[5][6] For instance, samples might be collected at 0, 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose.[5][6]

Bioanalytical Method

The concentration of Eperisone hydrochloride in the collected plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.[3][4][5][6] These methods are highly sensitive and selective for quantifying drug concentrations in biological matrices.[3] For example, one method used HPLC-ESI-MS in the selected ion monitoring (SIM) mode with target ions at m/z 260 for eperisone.[3]

Statistical Analysis

The pharmacokinetic parameters are calculated from the plasma concentration-time data. To assess bioequivalence, statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values.[7] The 90% confidence intervals for the ratio of the geometric means of the test and reference formulations are calculated.[5][6] For two products to be considered bioequivalent, these confidence intervals must fall within the predetermined acceptance range, which is generally 80% to 125%.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a bioequivalence study for Eperisone hydrochloride tablets.

Bioequivalence_Workflow cluster_screening Screening & Enrollment cluster_study_period1 Period 1 cluster_washout Washout Period cluster_study_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Volunteer Screening Enrollment Enrollment of Healthy Subjects Screening->Enrollment Randomization1 Randomization Enrollment->Randomization1 Dosing1_Test Administer Test Formulation Randomization1->Dosing1_Test Dosing1_Ref Administer Reference Formulation Randomization1->Dosing1_Ref Sampling1 Serial Blood Sampling Dosing1_Test->Sampling1 Dosing1_Ref->Sampling1 Washout Drug Elimination Sampling1->Washout Dosing2_Test Administer Test Formulation Washout->Dosing2_Test Dosing2_Ref Administer Reference Formulation Washout->Dosing2_Ref Sampling2 Serial Blood Sampling Dosing2_Test->Sampling2 Dosing2_Ref->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

References

Eperisone-d10 as an Internal Standard for Eperisone Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical step in the development of robust and accurate analytical methods for monitoring drug degradation. This guide provides a comprehensive comparison to evaluate the suitability of Eperisone-d10 as an internal standard for the quantification of Eperisone's degradation products. The assessment is based on a review of existing experimental data on Eperisone (B1215868) degradation and the established principles of internal standard selection in chromatography and mass spectrometry.

Executive Summary

Eperisone-d10, a deuterated analog of the muscle relaxant Eperisone, is widely used as an internal standard for the parent drug's quantification. However, its suitability for Eperisone's degradation products is questionable. Forced degradation studies reveal that Eperisone can degrade into products with significantly altered chemical structures. The primary identified degradation product, 1-(4-ethylphenyl)-2-methyl-2-propen-1-one, lacks the piperidine (B6355638) group present in Eperisone. This substantial structural modification leads to differences in physicochemical properties, chromatographic retention, and mass spectrometric behavior. Consequently, Eperisone-d10 is not an ideal internal standard for this major degradation product and its use for other potential degradation products should be carefully validated on a case-by-case basis.

Structural Comparison: Eperisone vs. a Key Degradation Product

A pivotal study identified a significant degradation product of Eperisone under stability testing conditions. The structures of Eperisone and this degradation product are presented below.

CompoundChemical StructureKey Structural Features
Eperisone
alt text
Contains a piperidine ring attached to the propanone backbone.
1-(4-ethylphenyl)-2-methyl-2-propen-1-one
alt text
(Illustrative structure based on name)
Lacks the piperidine moiety and possesses a double bond in the propenone chain.[1]

The degradation pathway involves the elimination of the piperidine group, a significant alteration to the molecule's polarity, mass, and ionization characteristics.

Performance Comparison: Eperisone-d10 as an Internal Standard

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization.[2][3] The structural disparity between Eperisone and its degradation product has significant analytical implications.

ParameterEperisone-d10 for EperisoneEperisone-d10 for Degradation ProductRationale
Co-elution High Likelihood Low Likelihood The significant difference in polarity due to the loss of the piperidine ring will likely result in different retention times in reversed-phase chromatography.
Ionization Efficiency Similar Potentially Different The absence of the basic piperidine nitrogen in the degradation product will alter its ionization efficiency in mass spectrometry, especially in positive ion mode.
Extraction Recovery Similar Potentially Different The change in polarity can affect the efficiency of liquid-liquid or solid-phase extraction, leading to a discrepancy in recovery between the analyte and the internal standard.

Experimental Data from Forced Degradation Studies

Several studies have investigated the stability of Eperisone under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies demonstrate the formation of multiple degradation products under acidic, alkaline, oxidative, thermal, and photolytic stress.

Stress ConditionObservations
Acidic and Alkaline Hydrolysis Eperisone shows significant degradation, with the formation of multiple degradation peaks in HPLC analysis.[4][5]
Oxidative Degradation Degradation is observed in the presence of oxidizing agents.[6][7]
Thermal Degradation The drug substance shows some degradation under dry heat conditions.[5]
Photolytic Degradation Eperisone is susceptible to degradation upon exposure to UV light.[5]

While these studies confirm the instability of Eperisone, they often do not fully characterize all resulting degradation products. The use of an internal standard that is structurally analogous to each specific degradation product would be the most accurate approach.

Experimental Protocols

Protocol for Forced Degradation Study of Eperisone

This protocol outlines a general procedure for inducing and analyzing the degradation of Eperisone, based on common practices in stability-indicating method development.

  • Preparation of Stock Solution: Prepare a stock solution of Eperisone hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and reflux for a specified period (e.g., 2-4 hours). Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and reflux for a specified period (e.g., 2-4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a defined duration.

    • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with UV or mass spectrometric detection. The chromatographic system should be capable of separating the parent drug from all degradation products.

Protocol for LC-MS/MS Analysis using an Internal Standard

This protocol describes a general workflow for the quantification of an analyte in a complex matrix using an internal standard.

  • Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control samples by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard (e.g., Eperisone-d10).

  • Sample Preparation: To an aliquot of the unknown sample, add a fixed volume of the internal standard solution. Perform sample clean-up (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Inject the prepared samples onto an LC-MS/MS system. Monitor the specific mass transitions for both the analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of Eperisone and its degradation products using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample (e.g., Stability Sample) Add_IS Add Internal Standard (Eperisone-d10) Sample->Add_IS Extraction Extraction / Clean-up Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A typical workflow for quantitative analysis using an internal standard.

Recommendations and Conclusion

Based on the available evidence, Eperisone-d10 is an excellent internal standard for the quantification of Eperisone itself. However, its utility for the analysis of Eperisone's degradation products is limited.

  • For the major identified degradation product, 1-(4-ethylphenyl)-2-methyl-2-propen-1-one, Eperisone-d10 is not a suitable internal standard. The significant structural differences would likely lead to poor analytical accuracy and precision.

  • For other potential, structurally similar degradation products, the suitability of Eperisone-d10 must be experimentally validated. This validation should include a thorough assessment of co-elution, ionization response, and extraction recovery relative to each specific degradation product.

  • The ideal approach for accurate quantification of multiple degradation products is the use of a mixture of stable isotope-labeled internal standards, one for each analyte of interest. When this is not feasible, a carefully selected structural analog that closely mimics the behavior of the degradation product may be considered, but this requires rigorous validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Eperisone-d10 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Eperisone-d10 hydrochloride, a deuterated analog of a muscle relaxant. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.

Chemical and Physical Properties

Understanding the properties of Eperisone-d10 hydrochloride is the first step in its safe management. While specific data for the deuterated form is limited, the properties of Eperisone hydrochloride serve as a reliable reference.

PropertyData
Solubility Freely soluble in methanol; Soluble in ethanol; 100 mg/mL in water; 59 mg/mL in DMSO.[1][2][3]
Occupational Exposure Limits No data available.[4][5][6][7][8]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]
Hazardous Decomposition Under fire conditions, may decompose to emit toxic fumes, including carbon oxides and nitrogen oxides.[4][6]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of Eperisone-d10 hydrochloride aligns with general best practices for pharmaceutical waste management. The primary method of disposal is through a licensed chemical destruction facility via controlled incineration.[9]

Step 1: Personal Protective Equipment (PPE)

Before handling Eperisone-d10 hydrochloride, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[6][9]

  • Eye Protection: Use tightly fitting safety goggles with side shields.[6][9]

  • Skin and Body Protection: Wear impervious, fire/flame-resistant protective clothing.[6][9]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a full-face respirator.[6][9]

Step 2: Waste Collection and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.

  • Container: Place Eperisone-d10 hydrochloride waste into a suitable, clearly labeled, and securely closed container.[9]

  • Labeling: The label should clearly identify the contents as "Eperisone-d10 hydrochloride waste" and include any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

Step 3: Accidental Spill Management

In the event of a spill, prompt and safe cleanup is necessary to mitigate potential hazards.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[9]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[6]

    • For solutions, absorb the spill with an inert, non-combustible material such as sand or diatomite.[10]

  • Collection: Collect the spilled material and any contaminated absorbent into a suitable container for disposal, as described in Step 2.[9]

Step 4: Final Disposal

The final disposal of Eperisone-d10 hydrochloride waste must be conducted by a licensed and qualified waste management service.

  • Contact a Licensed Vendor: Arrange for the collection and disposal of the chemical waste with a certified hazardous waste disposal company.

  • Manifesting: Ensure all required documentation for the transport and disposal of the waste is completed in accordance with local, state, and federal regulations.

  • Method: The designated disposal method is controlled incineration, which ensures the complete destruction of the compound.[9][11][12][13] Do not discharge Eperisone-d10 hydrochloride into sewer systems or waterways. [9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Eperisone-d10 hydrochloride.

G cluster_0 Eperisone-d10 Hydrochloride Disposal Workflow start Start: Have Eperisone-d10 hydrochloride Waste? ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Step 3: Follow Spill Cleanup Protocol spill->cleanup Yes collect Step 2: Collect Waste in Labeled, Sealed Container spill->collect No cleanup->collect storage Store in Cool, Dry, Well-Ventilated Area collect->storage vendor Step 4: Arrange for Disposal with Licensed Vendor storage->vendor end End: Compliant Disposal vendor->end

Caption: Decision workflow for the safe disposal of Eperisone-d10 hydrochloride.

References

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